Ethyl 2-methylthiazole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-8-5(2)11-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCQTMZHDQSNOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510392 | |
| Record name | Ethyl 2-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79836-78-5 | |
| Record name | Ethyl 2-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methyl-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl 2-methylthiazole-5-carboxylate" basic properties
An In-depth Technical Guide on Ethyl 2-methylthiazole-5-carboxylate
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, targeted at researchers, scientists, and professionals in drug development.
Core Properties
This compound is a heterocyclic compound belonging to the thiazole class. Its fundamental properties are summarized below.
Physicochemical Properties
The key physical and chemical identifiers for this compound are presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [1][2] |
| Molecular Weight | 171.22 g/mol | [1][2] |
| CAS Number | 79836-78-5 | [1] |
| Appearance | Solid | |
| Form | Solid | |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); less soluble in water. (Note: Data for the related methyl ester)[3] | |
| Storage Class | 11 - Combustible Solids |
Structural Identifiers
Structural representations and identifiers are crucial for database searches and chemical informatics.
| Identifier | Value | Source |
| SMILES String | O=C(OCC)C1=CN=C(C)S1 | |
| InChI | 1S/C7H9NO2S/c1-3-10-7(9)6-4-8-5(2)11-6/h4H,3H2,1-2H3 | |
| InChI Key | ORCQTMZHDQSNOJ-UHFFFAOYSA-N |
Synthesis Protocols
The synthesis of thiazole derivatives is of significant interest. A practical one-pot procedure for synthesizing 2-substituted-4-methylthiazole-5-carboxylates has been developed as an efficient alternative to traditional two-step reactions.
One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
A facile one-pot synthesis method has been developed for ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives from commercially available materials.[4]
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Water
-
Tetrahydrofuran (THF)
Experimental Procedure:
-
A mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.
-
NBS (0.06 mol) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material is monitored by thin-layer chromatography (TLC).
-
Thiourea (0.05 mol) is added to the mixture.
-
The reaction mixture is heated to 80°C for 2 hours to yield the product.
This method is noted for its mild reaction conditions and good yields.[4]
A plausible mechanism for this one-pot reaction has been proposed.[4] The general workflow is depicted below.
Caption: Workflow for the one-pot synthesis of thiazole derivatives.
Applications in Research and Drug Development
Thiazole ring systems are important structural motifs in medicinal chemistry.
-
Drug Development : The 2-Amino-1,3-thiazole ring system is a scaffold used in the development of drugs for treating allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.[4]
-
Antineoplastic Potential : Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity against various human cells, indicating a promising potential as antineoplastic agents.[4]
-
Chemical Intermediate : This class of compounds serves as crucial building blocks in organic synthesis for preparing biologically important and medicinally useful agents.[4] For instance, a related compound, ethyl 2-bromothiazole-5-carboxylate, is a raw material for synthesizing an effective anti-gout drug.[5]
Safety and Handling
Proper handling and storage are essential when working with this chemical.
| Hazard Information | Details | Source |
| Storage Class | 11 - Combustible Solids | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [6] |
| GHS Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [6][7] |
The logical relationship for assessing the utility of this compound in a research context is outlined below.
Caption: Logical flow for evaluating a chemical compound for research.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. ETHYL 5-METHYLTHIAZOLE-2-CARBOXYLATE CAS#: 58334-08-0 [m.chemicalbook.com]
- 3. Buy Methyl 2-ethyl-thiazole-5-carboxylate (EVT-8705908) [evitachem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Page loading... [guidechem.com]
- 6. achmem.com [achmem.com]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to Ethyl 2-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-methylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, structural characteristics, and known properties, while also outlining a plausible synthetic route based on established chemical principles.
Chemical Identity and Structure
IUPAC Name: ethyl 2-methyl-1,3-thiazole-5-carboxylate[1][2]
Structure:
The structure of this compound features a central thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. A methyl group is attached at the 2-position, and an ethyl carboxylate group is at the 5-position.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available information.
| Property | Value | Source(s) |
| Molecular Weight | 171.22 g/mol | [1][2] |
| CAS Number | 79836-78-5 | [1] |
| Physical Form | Solid | [3] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Not available | |
| Storage Class | 11 - Combustible Solids | [3] |
Synthesis
Proposed Experimental Protocol: Hantzsch Thistle Synthesis
The synthesis of this compound can be envisioned through the reaction of ethyl 2-chloroacetoacetate with thioacetamide.
Reaction Scheme:
Caption: Proposed Hantzsch synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reactant: To the stirred solution, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent may be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions such as solvent, temperature, and reaction time.
Biological and Pharmaceutical Context
While there is a lack of specific biological data for this compound, the thiazole moiety is a well-established pharmacophore in drug discovery. Thiazole-containing compounds are known to exhibit a wide range of biological activities.
Derivatives of the closely related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, have been reported to possess significant antileukemic, antimicrobial, and anticancer properties.[5][6] The 2-aminothiazole ring system is a key component in drugs developed for allergies, hypertension, inflammation, and various infections.[5]
The biological potential of this compound remains an area for future investigation. Its structural similarity to other biologically active thiazoles suggests it could serve as a valuable building block for the synthesis of novel therapeutic agents. Potential areas of research could include its evaluation as an antimicrobial, anti-inflammatory, or anticancer agent.
The workflow for investigating the biological potential of this compound would typically involve a series of screening and validation steps.
Caption: A typical workflow for the biological evaluation of a novel compound.
Conclusion
This compound is a heterocyclic compound with a well-defined structure. While detailed experimental and biological data are sparse in the public domain, its synthesis can be approached through established methods like the Hantzsch thiazole synthesis. The prevalence of the thiazole core in numerous pharmaceuticals suggests that this compound holds potential as a scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its biological activity.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. scribd.com [scribd.com]
- 3. This compound 79836-78-5 [sigmaaldrich.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of Ethyl 2-methylthiazole-5-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2-methylthiazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Spectroscopic Data Summary
The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Table 4: Mass Spectrometry Data
A key piece of mass spectrometry data has been identified.
| m/z | Interpretation |
| 172.0 | [M+H]⁺ |
This corresponds to the protonated molecule of this compound, confirming its molecular weight of 171.22 g/mol .[1]
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of chemical compounds. The following sections detail the generalized experimental methodologies for NMR, IR, and MS analyses of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A standard protocol involves dissolving 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then filtered into a clean NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to ensure a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.
Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, for liquids or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common technique for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile molecules, typically producing a protonated molecule [M+H]⁺.
Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation.
Visualized Experimental Workflow and Structural Information
To further clarify the process of spectroscopic analysis and the structural information derived from it, the following diagrams are provided.
Caption: A diagram illustrating the general workflow of spectroscopic analysis.
Caption: A diagram showing a hypothetical mass spectrometry fragmentation pathway.
References
"Ethyl 2-methylthiazole-5-carboxylate" molecular weight and formula
This guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of Ethyl 2-methylthiazole-5-carboxylate, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole rings are significant structural motifs in many biologically active compounds.
| Property | Value | Citations |
| Molecular Formula | C₇H₉NO₂S | [1][2][3] |
| Molecular Weight | 171.22 g/mol | [1][2][3] |
| CAS Number | 79836-78-5 | [2] |
| Appearance | Solid | [2] |
| InChI Key | ORCQTMZHDQSNOJ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | O=C(OCC)C1=CN=C(C)S1 | [2] |
Synthesis and Experimental Protocols
The synthesis of thiazole derivatives is a well-established area of organic chemistry. This compound and its derivatives can be synthesized through various routes, often involving the condensation of a thioamide with an α-halocarbonyl compound, a reaction known as the Hantzsch thiazole synthesis.
One common method for the synthesis of related ethyl 2-substituted-4-methylthiazole-5-carboxylates involves a one-pot reaction. For instance, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a structurally similar compound, can be achieved by reacting ethyl acetoacetate with a halogenating agent like N-bromosuccinimide (NBS), followed by the addition of thiourea.[4]
A general synthetic pathway for 2-substituted thiazole-5-carboxylates can also be achieved through the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides.[5]
Below is a generalized workflow for the synthesis of this compound derivatives.
References
An In-depth Technical Guide on the Solubility and Physical Properties of Ethyl 2-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methylthiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the established broad-spectrum biological activities of the thiazole scaffold. Understanding its fundamental physical and chemical properties, particularly its solubility, is paramount for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known physical properties of this compound and its analogs, outlines detailed experimental protocols for solubility determination, and discusses the potential biological relevance of this class of compounds.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, formulation, and mechanism of action studies. While comprehensive experimental data for this specific molecule is not extensively documented in publicly available literature, data for closely related analogs and the core thiazole structure provide valuable insights.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Methyl 2-ethyl-thiazole-5-carboxylate | General Thiazole Derivatives |
| CAS Number | 79836-78-5 | Not specified | Variable |
| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S[1] | Variable |
| Molecular Weight | 171.22 g/mol | 173.22 g/mol [1] | Variable |
| Appearance | Solid | Colorless to pale yellow liquid or solid[1] | Crystalline solids or liquids |
| Melting Point | Not available | Approx. 60–65 °C[1] | Varies widely with substitution |
| Boiling Point | Not available | Not available | Varies widely with substitution |
| Solubility | Data not available | Generally soluble in organic solvents (e.g., ethanol, dichloromethane); less soluble in water.[1] | Generally good solubility in organic solvents; aqueous solubility depends on substituents. |
| Storage Class | 11 - Combustible Solids | Not specified | Variable |
Solubility Profile and Experimental Determination
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its utility in various experimental assays. The ester functionality and the thiazole ring in this compound suggest a degree of polarity, while the ethyl and methyl groups contribute to its lipophilicity. Consequently, it is expected to exhibit good solubility in a range of organic solvents and limited solubility in aqueous media.
General Solubility Characteristics
Based on the structure and data from analogous compounds, this compound is predicted to be:
-
Soluble in: Polar aprotic solvents (e.g., acetone, ethyl acetate), polar protic solvents (e.g., ethanol, methanol), and chlorinated solvents (e.g., dichloromethane, chloroform).
-
Slightly soluble to insoluble in: Water and nonpolar solvents (e.g., hexane, toluene).
Experimental Protocol for Qualitative Solubility Determination
A systematic approach to determine the solubility of a compound in various solvents is essential for characterization. The following protocol outlines a standard procedure for qualitative solubility testing.
Materials:
-
This compound
-
Small test tubes (10 x 75 mm)
-
Spatula
-
Vortex mixer
-
Solvents:
-
Deionized Water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Dichloromethane
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add 0.5 mL of the test solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is considered "soluble." If a significant portion of the solid remains, it is "insoluble." If partial dissolution occurs, it is "slightly soluble."
-
Systematic Testing: Follow the workflow illustrated in the diagram below to classify the compound based on its solubility in different aqueous solutions.
Workflow for Solubility Classification:
Caption: Experimental workflow for the qualitative solubility classification of an organic compound.
Biological and Pharmacological Context
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Thiazole derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[2]
Potential Mechanisms of Action
While the specific biological targets of this compound are not yet elucidated, related molecules have shown promise in several areas:
-
Enzyme Inhibition: A closely related compound, "Methyl 2-ethyl-thiazole-5-carboxylate," is suggested to act as an inhibitor of enzymes such as xanthine oxidase, which is involved in purine metabolism.[1] This inhibitory action is a common mechanism for thiazole-containing drugs.
-
Anticancer and Antimicrobial Activity: Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity and are being explored as potential dual anticancer and antimicrobial agents.[3][4]
Generalized Signaling Pathway: Enzyme Inhibition
The following diagram illustrates a generalized concept of how a thiazole derivative, such as this compound, might exert its biological effect through enzyme inhibition, a common mechanism for this class of compounds.
Caption: Generalized pathway of enzyme inhibition by a thiazole derivative.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery, stemming from the well-established pharmacological importance of the thiazole core. This guide has summarized the available physicochemical data and provided a detailed, practical protocol for the systematic evaluation of its solubility. Furthermore, the potential biological activities, particularly enzyme inhibition, have been highlighted as a promising area for future research. A thorough understanding of the properties outlined herein is essential for any researcher or scientist aiming to unlock the full therapeutic potential of this and related thiazole derivatives. Further quantitative studies are warranted to precisely define its solubility and to explore its specific biological targets and mechanisms of action.
References
"Ethyl 2-methylthiazole-5-carboxylate" CAS number and safety information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-methylthiazole-5-carboxylate, including its chemical identity, safety information, physicochemical properties, synthesis protocols, and known biological activities. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Chemical Identity and Properties
This compound is a heterocyclic compound belonging to the thiazole class. Its unique structural features make it a valuable building block in medicinal chemistry and materials science.
CAS Number: 79836-78-5
Molecular Formula: C₇H₉NO₂S
Molecular Weight: 171.22 g/mol
IUPAC Name: ethyl 2-methyl-1,3-thiazole-5-carboxylate
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 79836-78-5 | [1][2][3] |
| Molecular Formula | C₇H₉NO₂S | [2][3] |
| Molecular Weight | 171.22 g/mol | [2][3] |
| Physical Form | Solid | |
| Boiling Point | 88 - 90 °C at 5 mmHg | |
| 242.127 °C at 760 mmHg (Predicted) | [4] | |
| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 1.61 ± 0.10 (Predicted) | [2] |
| InChIKey | ORCQTMZHDQSNOJ-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CCOC(=O)C1=CN=C(S1)C | [1] |
Safety Information
It is imperative to handle this compound with appropriate safety precautions in a laboratory setting. The following information is based on available safety data sheets.
Signal Word: Warning
Pictograms: GHS07: Exclamation Mark
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[2]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[2]
Storage: Store in a well-ventilated place. Keep cool. Recommended storage temperature is 2-8°C.[2]
Experimental Protocols: Synthesis
A common method for the synthesis of this compound is through the Hantzsch thiazole synthesis. The following is a representative protocol.
Reaction: Thioacetamide + Ethyl 2-chloro-3-oxobutanoate → this compound
Materials:
-
Thioacetamide
-
Ethyl 2-chloro-3-oxobutanoate
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other mild base)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve equimolar amounts of thioacetamide and ethyl 2-chloro-3-oxobutanoate in ethanol.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
References
The Thiazole Ring: A Privileged Scaffold in Modern Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds. This guide provides a comprehensive overview of the biological significance of the thiazole ring in pharmaceuticals, detailing its diverse therapeutic applications, mechanisms of action, and the structure-activity relationships that govern its potency. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed protocols for essential experimental assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the thiazole core in drug discovery and development.
Therapeutic Landscape of Thiazole-Containing Pharmaceuticals
The versatility of the thiazole ring is evident in the broad spectrum of pharmacological activities exhibited by its derivatives. Thiazole-based compounds have been successfully developed and approved for a range of therapeutic areas, and numerous others are in various stages of clinical and preclinical development.[1]
Anticancer Activity
Thiazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[2][3][4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and disruption of the cell cycle.[5][6]
Quantitative Data on Anticancer Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [7] |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 | [7] |
| 2-(hydrazinyl)-1,3-thiazole 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |
| 2-(hydrazinyl)-1,3-thiazole 4c | HepG2 (Liver) | 7.26 ± 0.44 | [8] |
| Thiazole derivative 8 | MCF-7 (Breast) | 3.36 ± 0.06 | [9] |
| Thiazole derivative 3b (PI3Kα/mTOR inhibitor) | Leukemia HL-60(TB) | GI50 = 2.32 | [10] |
| Thiazole derivative 3e (PI3Kα/mTOR inhibitor) | Leukemia HL-60(TB) | GI50 = 2.29 | [10] |
| 4-chlorophenylthiazole derivative III (VEGFR-2 inhibitor) | - | 0.051 (51.09 nM) | [11] |
Antimicrobial Activity
The thiazole moiety is a key component in many antimicrobial agents, demonstrating efficacy against a wide range of bacterial and fungal pathogens.[12][13] The increasing prevalence of antimicrobial resistance has spurred significant research into novel thiazole-based compounds as a promising avenue for new anti-infective therapies.[14][15]
Quantitative Data on Antimicrobial Thiazole Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazole derivative 3a | E. coli | 4.88 | [16] |
| Thiazole derivative 3a | S. aureus | 4.88 | [16] |
| Thiazole derivative 8a | S. aureus | 9.77 | [16] |
| 2,4-disubstituted 1,3-thiazole 38 | B. subtilis | 4.51 | [17] |
| 2,4-disubstituted 1,3-thiazole 38 | E. coli | 4.60 | [17] |
| Thiazole derivative 3 | S. aureus (MRSA) | 0.23-0.7 (mg/mL) | [18] |
| Thiazole derivative 9 | A. fumigatus | 0.06-0.23 (mg/mL) | [18] |
Anti-inflammatory Activity
Thiazole derivatives have shown significant promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[19] This dual-inhibitory action is a sought-after characteristic for developing safer and more effective anti-inflammatory drugs.
Quantitative Data on Anti-inflammatory Thiazole Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Thiazole derivative 6b | COX-2 | 11.65 ± 6.20 | [2] |
| Pyrazolyl-thiazolidinone 16a | COX-2 | - (S.I. 134.6) | [2] |
| Pyrazolyl-thiazolidinone 18f | COX-2 | - (S.I. 42.13) | [2] |
Mechanisms of Action: A Deeper Dive
The therapeutic effects of thiazole-containing pharmaceuticals are underpinned by their interaction with a variety of biological targets and modulation of key signaling pathways.
Inhibition of PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6] Several thiazole derivatives have been developed as potent inhibitors of this pathway, acting as single or dual inhibitors of PI3K and mTOR.[10][20]
Induction of Apoptosis
A key mechanism through which thiazole-based anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of a cascade of caspases.[11]
Inhibition of NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer.[21][22][23][24][25] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Thiazole derivatives have been shown to inhibit this pathway at various points.
Key Experimental Protocols
The characterization of thiazole-based pharmaceuticals relies on a suite of standardized in vitro assays. Detailed methodologies for several key experiments are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Thiazole derivative stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottomed sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Paper disks impregnated with known concentrations of the thiazole derivative
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Placement: Aseptically place the antimicrobial-impregnated disks onto the surface of the agar using sterile forceps. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27][28]
Materials:
-
Cells treated with the thiazole derivative
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[29][30][31][32]
Materials:
-
Cells treated with the thiazole derivative
-
70% cold ethanol
-
PBS
-
Propidium Iodide staining solution containing RNase A
Procedure:
-
Cell Fixation: Harvest the treated and control cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[33][34][35][36][37]
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Thiazole derivative
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thiazole derivative in the appropriate buffer.
-
Kinase Reaction Setup: In a microplate, add the kinase, the thiazole derivative at various concentrations, and the kinase reaction buffer.
-
Reaction Initiation: Initiate the reaction by adding the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature and for the optimal time for the specific kinase.
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) of Thiazole Derivatives
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Understanding the SAR is crucial for the rational design of more potent and selective drug candidates.[1][2][14][15][38][39][40][41]
-
Anticancer Activity: For many anticancer thiazoles, the presence of specific aryl or heteroaryl groups at the 2- and 4-positions of the thiazole ring is critical for activity. Modifications of these substituents can significantly impact potency and selectivity towards different cancer cell lines. For example, in some series, electron-withdrawing groups on a phenyl ring at the 4-position enhance cytotoxic activity.
-
Antimicrobial Activity: The antimicrobial spectrum and potency of thiazole derivatives can be modulated by the substituents at various positions. For instance, the introduction of a lipophilic group can enhance cell wall penetration in bacteria. The nature of the substituent at the 2-position of the thiazole ring often plays a key role in determining the antibacterial and antifungal efficacy.
-
Anti-inflammatory Activity: For anti-inflammatory thiazoles targeting COX/LOX enzymes, the presence of specific acidic or non-acidic moieties and the overall molecular conformation are important for binding to the active sites of these enzymes. The substitution pattern on the aryl rings attached to the thiazole core can influence the selectivity for COX-2 over COX-1.
Conclusion
The thiazole ring continues to be a remarkably versatile and valuable scaffold in the discovery and development of new pharmaceutical agents. Its presence in a wide array of clinically used drugs is a testament to its favorable pharmacological properties. The ongoing exploration of novel thiazole derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for addressing unmet medical needs across a spectrum of diseases, from cancer and infectious diseases to inflammatory disorders. The experimental protocols and pathway analyses provided in this guide serve as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this privileged heterocyclic system.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. media.neliti.com [media.neliti.com]
- 3. ijpda.org [ijpda.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 12. jchemrev.com [jchemrev.com]
- 13. jchemrev.com [jchemrev.com]
- 14. mdpi.com [mdpi.com]
- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies | MDPI [mdpi.com]
- 19. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. NF-κB - Wikipedia [en.wikipedia.org]
- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. Flow cytometry with PI staining | Abcam [abcam.com]
- 29. vet.cornell.edu [vet.cornell.edu]
- 30. ucl.ac.uk [ucl.ac.uk]
- 31. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 32. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 33. benchchem.com [benchchem.com]
- 34. benchchem.com [benchchem.com]
- 35. In vitro kinase assay [protocols.io]
- 36. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. bmglabtech.com [bmglabtech.com]
- 38. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 39. Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
The Synthesis of Thiazole Derivatives: A Technical Guide for Drug Discovery
An in-depth exploration of the core synthetic methodologies for thiazole derivatives, offering detailed protocols and insights for researchers and scientists in drug development.
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in a multitude of clinically approved drugs and pharmacologically active compounds.[1][2][3][4][5] Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[2][3][6][7] This technical guide provides a comprehensive overview of the principal synthetic routes to thiazole derivatives, with a focus on the Hantzsch synthesis, the Cook-Heilbron synthesis, and other significant methodologies. Detailed experimental protocols and quantitative data are presented to facilitate their practical application in a research and development setting.
Core Synthetic Methodologies
The construction of the thiazole ring can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern on the thiazole core.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazoles.[8][9][10] This reaction involves the condensation of an α-haloketone with a thioamide.[8][11][12] The versatility of this method allows for the synthesis of a wide variety of substituted thiazoles by varying the starting materials.
A plausible mechanism for the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [11]
-
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture to 100°C with stirring for 30 minutes.
-
Allow the reaction to cool to room temperature.
-
Pour the contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl.
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the filter cake with water.
-
Dry the solid product to obtain 2-amino-4-phenylthiazole.
-
-
Purification and Characterization:
-
The crude product can often be purified by recrystallization.
-
Characterization can be performed using techniques such as Thin Layer Chromatography (TLC), melting point determination, and NMR spectroscopy.[11]
-
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles.[13][14] This reaction involves the interaction of an α-aminonitrile with carbon disulfide, dithioacids, or their esters.[12][13][15] The reaction proceeds under mild conditions, often at room temperature.[13]
The mechanism is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide. This is followed by an intramolecular cyclization and tautomerization to yield the 5-aminothiazole-2-thiol.
Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazoles [14]
-
Materials:
-
α-Aminonitrile
-
Carbon disulfide
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
Dissolve the α-aminonitrile in a suitable solvent.
-
Add carbon disulfide to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary depending on the specific substrates.
-
Monitor the reaction progress using TLC.
-
Upon completion, the product can be isolated by filtration or evaporation of the solvent.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent.
-
Gabriel Thiazole Synthesis
The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles by reacting an acylamino-ketone with phosphorus pentasulfide.[1] This method involves the thionation of the amide carbonyl group followed by cyclization.
Conceptual Workflow for Gabriel Thiazole Synthesis
Caption: General workflow for the Gabriel synthesis of 2,5-disubstituted thiazoles.
Quantitative Data on Thiazole Synthesis
The following table summarizes representative yields for various thiazole synthesis methods. It is important to note that yields are highly dependent on the specific substrates, reaction conditions, and purification techniques employed.
| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |
| Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | 2-Amino-4-phenylthiazole | High | [11] |
| Hantzsch Synthesis | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | 79-90% | [16] |
| Microwave-assisted Hantzsch | Ethyl bromopyruvate, Thioamides | Thiazoles | High | [17] |
Biological Significance and Signaling Pathways
Thiazole derivatives are integral to numerous FDA-approved drugs, highlighting their therapeutic importance.[4] For instance, the thiazole moiety is a key component of the anti-cancer drug Dasatinib and the antibiotic Cefixime.[18] The biological activity of thiazole derivatives often stems from their ability to interact with specific enzymes or receptors within cellular signaling pathways.
Many thiazole-containing compounds exhibit anti-inflammatory properties by modulating pathways involving cyclooxygenase (COX) enzymes or cytokine signaling. In oncology, thiazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival.
Simplified Representation of a Kinase Inhibition Pathway
Caption: Thiazole derivatives acting as kinase inhibitors can block signaling pathways that lead to cancer cell proliferation.
Modern Synthetic Approaches
While classical methods remain robust, contemporary research focuses on developing more efficient, sustainable, and versatile synthetic strategies. These include:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for reactions like the Hantzsch synthesis.[17]
-
One-Pot Multi-Component Reactions: These reactions enhance efficiency by combining multiple synthetic steps into a single operation, often with the aid of catalysts.[16]
-
Green Chemistry Approaches: The use of environmentally benign solvents, such as ionic liquids, and catalyst-free conditions are gaining prominence.[9]
The continuous evolution of synthetic methodologies promises to expand the chemical space of accessible thiazole derivatives, thereby fueling the discovery of novel therapeutic agents. This guide serves as a foundational resource for scientists and researchers dedicated to harnessing the potential of this remarkable heterocyclic scaffold.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. media.neliti.com [media.neliti.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. synarchive.com [synarchive.com]
- 9. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Thiazole - Wikipedia [en.wikipedia.org]
- 13. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sussex.figshare.com [sussex.figshare.com]
- 18. benchchem.com [benchchem.com]
Potential Biological Activities of Ethyl 2-methylthiazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methylthiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole ring, a core structure in many biologically active molecules. While primarily utilized as a versatile synthetic intermediate in the development of novel therapeutic agents, particularly in the antiviral domain, the inherent biological activities of the title compound itself are not extensively documented in publicly available literature. This technical guide consolidates the known applications of this compound as a chemical building block and explores its potential biological activities by examining the pharmacological profiles of structurally related compounds. This analysis suggests potential for this molecule in antimicrobial, anticancer, and anti-inflammatory research, warranting further investigation.
Introduction
The thiazole nucleus is a fundamental scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its success as a pharmacophore. This compound, with its characteristic substitution pattern, represents a key starting material for the synthesis of more complex thiazole derivatives. Its documented use in the synthesis of retroviral protease inhibitors and Hepatitis B virus (HBV) core protein modulators underscores its importance in antiviral drug discovery.[1][2][3]
Known Role as a Synthetic Intermediate
The primary documented application of this compound is as a precursor in multi-step organic syntheses. Notably, it has been employed in the generation of:
-
Retroviral Protease Inhibitors: This compound has been utilized as a building block in the synthesis of molecules designed to inhibit viral proteases, such as HIV protease, which are essential for viral replication.[1][3]
-
Hepatitis B Virus (HBV) Core Protein Modulators: It serves as a key intermediate in the development of allosteric modulators of the HBV core protein (Cp), a critical component in the viral life cycle.[2][4]
The synthetic utility of this compound is highlighted in the following generalized workflow:
Potential Biological Activities based on Analogues
Direct experimental data on the biological activities of this compound is limited. However, by examining structurally similar compounds, we can infer its potential pharmacological profile.
Antimicrobial, Antifungal, Antiviral, and Antitumor Activities
The methyl ester analog, Mthis compound , has been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[5] This suggests that the ethyl ester variant may possess a similar spectrum of activity, although potency may vary. The thiazole ring is a known pharmacophore in a variety of antimicrobial and anticancer agents.
Xanthine Oxidase Inhibition
Mthis compound has also been identified as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions such as gout and hyperuricemia.[5] Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against this enzyme.
Anti-inflammatory and Analgesic Effects
Structurally related compounds, such as 2-Methyl-4-(propylthio)thiazole-5-carboxylic acid, have been suggested to possess anti-inflammatory and analgesic properties. This raises the possibility that this compound could serve as a scaffold for the development of novel anti-inflammatory and analgesic agents.
Antioxidant Properties
A derivative, Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, has demonstrated antioxidant and potential anticancer properties in preclinical studies.[6] The thiazole core itself can contribute to antioxidant activity, suggesting that this compound may have some radical scavenging potential.
Quantitative Data Summary
As there is no direct quantitative biological data available for this compound, the following table summarizes data for a closely related analogue to provide a potential reference point.
| Compound | Biological Activity | Target/Assay | Quantitative Data (IC50/EC50) | Reference |
| Mthis compound | Xanthine Oxidase Inhibition | In vitro enzyme assay | Data not specified | [5] |
| Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Anticancer | Preclinical studies | Data not specified | [6] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the activities of related compounds, the following general methodologies would be appropriate for its screening.
General Antimicrobial Susceptibility Testing
A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
In Vitro Anticancer Activity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound on various cancer cell lines.
Xanthine Oxidase Inhibition Assay
The inhibitory effect on xanthine oxidase can be determined by monitoring the oxidation of xanthine to uric acid, which can be measured spectrophotometrically.
Signaling Pathways
Direct modulation of specific signaling pathways by this compound has not been elucidated. However, based on the activities of its derivatives and related compounds, potential interactions with the following pathways could be investigated:
-
Viral Replication Pathways: Given its use in synthesizing antiviral agents, derivatives of this compound likely interfere with key viral enzymes and proteins necessary for replication.
-
Inflammatory Pathways: Potential anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating signaling cascades such as the NF-κB pathway.
-
Cancer-Related Pathways: Potential anticancer activity could involve the modulation of pathways related to cell cycle progression, apoptosis, and angiogenesis.
Conclusion and Future Directions
This compound is a valuable synthetic intermediate with significant potential for the development of new therapeutic agents. While direct evidence of its biological activity is currently lacking, the pharmacological profiles of structurally related compounds strongly suggest that it may possess antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. Future research should focus on the direct biological evaluation of this compound to elucidate its intrinsic activity and to guide the rational design of novel derivatives with enhanced potency and selectivity. In silico screening and computational studies could also provide valuable insights into its potential molecular targets and mechanisms of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11814376B2 - Hepatitis b core protein modulators - Google Patents [patents.google.com]
- 5. Buy Mthis compound | 53233-90-2 [smolecule.com]
- 6. archives.ijper.org [archives.ijper.org]
Ethyl 2-methylthiazole-5-carboxylate: A Core Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-methylthiazole-5-carboxylate is a versatile heterocyclic compound that has garnered significant attention in the field of organic synthesis, particularly in medicinal chemistry. Its unique structural features, including a reactive thiazole core, an ethyl ester group, and a methyl substituent, make it a valuable starting material for the construction of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications as a key building block in the development of pharmaceuticals and other bioactive molecules.
Synthesis of this compound
The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. In the case of this compound, this would involve the reaction of thioacetamide with an appropriate α-halo-β-ketoester.
A general workflow for the Hantzsch synthesis is depicted below:
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Ethyl 2-methylthiazole-5-carboxylate from Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the one-pot synthesis of Ethyl 2-methylthiazole-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the Hantzsch thiazole synthesis, adapted for a one-pot procedure starting from the readily available ethyl acetoacetate.[1][2][3] This efficient method avoids the isolation of the intermediate α-haloketone, thereby simplifying the experimental procedure and potentially increasing the overall yield.[4][5][6]
The derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antileukemic activity, highlighting the pharmacological importance of this class of compounds.[4][6] The thiazole ring system is a key structural motif in a variety of therapeutic agents used for treating allergies, hypertension, inflammation, and infections.[4][6]
Experimental Protocol
This protocol outlines a one-pot synthesis of this compound from ethyl acetoacetate. The procedure involves an in-situ bromination of ethyl acetoacetate followed by cyclization with thioacetamide.
Materials:
-
Ethyl acetoacetate (EAA)
-
N-Bromosuccinimide (NBS)
-
Thioacetamide
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ammonia solution (NH₃·H₂O)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in a mixture of water and tetrahydrofuran (THF).[4][7]
-
Bromination: Cool the mixture to below 0°C using an ice bath. To this cooled solution, slowly add N-Bromosuccinimide (NBS) (1.2 eq).[4][5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) solvent system.[4]
-
Cyclization: After the disappearance of the ethyl acetoacetate spot on TLC, add thioacetamide (1.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2-3 hours.
-
Work-up: After cooling the reaction mixture to room temperature, filter to remove any insoluble substances.[4]
-
Basification and Extraction: To the filtrate, add ammonia solution to basify the mixture. Extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the one-pot synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Ethyl Acetoacetate (EAA) | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.2 eq[4][5] |
| Thioacetamide | 1.0 eq |
| Solvents | |
| Water:THF Ratio | 2.5:1 (v/v)[7] |
| Reaction Conditions | |
| Bromination Temperature | < 0°C to Room Temperature[4] |
| Bromination Time | 2 hours[4] |
| Cyclization Temperature | 80°C[4] |
| Cyclization Time | 2-3 hours |
| Work-up & Purification | |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | Column Chromatography |
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. bepls.com [bepls.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl 2-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, provides a robust and versatile method for the preparation of thiazole derivatives. This application note details the synthesis of Ethyl 2-methylthiazole-5-carboxylate, a valuable building block in medicinal chemistry and drug development. Thiazole moieties are present in a wide array of pharmacologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. The described protocol is an adaptation of the classic Hantzsch synthesis, reacting an α-halo-β-ketoester with a thioamide to yield the target thiazole.
Reaction Scheme
The synthesis of this compound proceeds via the condensation of ethyl 2-chloroacetoacetate with thioacetamide. The reaction involves the initial formation of a thiazoline intermediate through nucleophilic attack of the thioamide sulfur on the α-halocarbonyl, followed by intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.
Figure 1: General reaction scheme for the Hantzsch synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl 2-chloroacetoacetate | 1.0 equivalent | |
| Thioacetamide | 1.0 - 1.2 equivalents | |
| Reaction Conditions | ||
| Solvent | Acetonitrile or Ethanol | |
| Temperature | Reflux (approx. 75-80 °C) | |
| Reaction Time | 2 - 4 hours | |
| Product Information | ||
| Product | This compound | |
| CAS Number | 79836-78-5 | [1] |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Appearance | Yellow liquid | |
| Yield and Purity | ||
| Yield | ~90% (for analogous reactions) | [2] |
| Purity | >97% (for analogous reactions) | [2] |
| Characterization | ||
| ¹H NMR (CDCl₃, 400 MHz) δ | ~8.1 (s, 1H), 4.3 (q, 2H), 2.7 (s, 3H), 1.3 (t, 3H) | Inferred |
| ¹³C NMR (CDCl₃, 100 MHz) δ | ~165, 162, 148, 120, 61, 19, 14 | Inferred |
| Mass Spectrometry (m/z) | 172.0 [M+H]⁺ |
Experimental Protocols
This protocol is adapted from established procedures for the synthesis of structurally related thiazole-5-carboxylates.[2]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thioacetamide
-
Acetonitrile (anhydrous)
-
Triethylamine
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thioacetamide (1.2 equivalents) and anhydrous acetonitrile. Stir the mixture to form a suspension.
-
Addition of α-Halo-β-ketoester: Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the stirred suspension at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Base Addition and Reflux: Add triethylamine (2.5 equivalents) dropwise to the reaction mixture. Upon addition, heat the mixture to reflux (approximately 75-80 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound as a yellow liquid.
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Hantzsch thiazole synthesis reaction pathway.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for the Synthesis of Ethyl 2-methylthiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The thiazole ring is a key pharmacophore found in drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][2] Specifically, ethyl 2-methylthiazole-5-carboxylate and its analogues are valuable building blocks in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies.[3][4] The development of robust and efficient synthetic protocols for these compounds is therefore of significant interest to the drug discovery and development community.
This document provides a detailed, step-by-step protocol for the synthesis of this compound and its derivatives via the Hantzsch thiazole synthesis. This classic yet highly effective method involves the condensation of an α-halo-β-ketoester with a thioamide.[5][6]
Synthesis of this compound Derivatives
The primary method for synthesizing the title compound and its derivatives is the Hantzsch thiazole synthesis. This reaction involves the cyclization of an α-halo-β-ketoester with a thioamide. For the synthesis of this compound, the key starting materials are ethyl 2-chloroacetoacetate and thioacetamide.
Experimental Workflow
The synthesis can be summarized in the following workflow:
Caption: Workflow for the Hantzsch Synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate
This protocol is adapted from a known procedure for a structurally related compound and is expected to be applicable for the synthesis of various derivatives.[7]
Materials:
-
Thioacetamide
-
Acetonitrile
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate
-
Triethylamine
-
Water
-
Diethyl ether
-
10% Hydrochloric acid
Procedure:
-
To a 250 mL, 3-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add thioacetamide (9.02 g, 0.12 mol) and 60 mL of acetonitrile.
-
Stir the mixture to dissolve the thioacetamide.
-
Dropwise, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (21.86 g, 0.10 mol) to the solution over a period of 15 minutes. A slight exotherm may be observed, raising the temperature to approximately 50°C.
-
Stir the reaction mixture for two hours at room temperature, during which a yellow solid may precipitate.
-
Add triethylamine (35 mL, 0.25 mol) dropwise. The evolution of white fumes may be observed.
-
After the addition of triethylamine is complete, continue to stir the mixture.
-
Upon completion of the reaction (monitored by TLC), cool the mixture and add 25 mL of water.
-
Extract the mixture with diethyl ether (2 x 100 mL).
-
Wash the combined organic layers with 10% HCl (25 mL).
-
Concentrate the organic layer under reduced pressure and dry under vacuum to yield the desired product.
Data Presentation
The following table summarizes the synthesis of various Ethyl 2-substituted-thiazole-5-carboxylate derivatives.
| 2-Substituent | 4-Substituent | Thioamide | α-Halo-β-ketoester | Yield (%) | Reference |
| Methyl | Trifluoromethyl | Thioacetamide | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 90.6 | [7] |
| Amino | Methyl | Thiourea | Ethyl 2-bromo-3-oxobutanoate | 72.0 | [8] |
| Phenylamino | Methyl | N-Phenylthiourea | Ethyl 2-bromo-3-oxobutanoate | 85.0 | [8] |
| Ethylamino | Methyl | N-Ethylthiourea | Ethyl 2-bromo-3-oxobutanoate | 78.0 | [8] |
Signaling Pathways and Biological Relevance
While "this compound" itself is a building block, its derivatives have been shown to be biologically active, often as inhibitors of specific signaling pathways implicated in disease. For instance, more complex derivatives have been developed as inhibitors of the kinesin HSET (KIFC1), a motor protein involved in cell division in cancer cells.[3] Inhibition of such targets can disrupt the mitotic spindle formation in cancer cells with extra centrosomes, leading to cell death.
Caption: Inhibition of HSET by thiazole derivatives leading to apoptosis in cancer cells.
Conclusion
The Hantzsch thiazole synthesis remains a powerful and versatile method for the preparation of this compound and its derivatives. The protocols and data presented here provide a solid foundation for researchers to synthesize these valuable compounds for applications in drug discovery and medicinal chemistry. The adaptability of this synthesis allows for the creation of diverse libraries of thiazole derivatives for screening against various biological targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-Methylthiazole-5-carboxylate in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of ethyl 2-methylthiazole-5-carboxylate and its derivatives as key building blocks in the synthesis of novel anticancer agents. The thiazole scaffold is a prominent feature in numerous biologically active compounds and approved drugs, valued for its diverse pharmacological activities, including potent antitumor properties.[1][2][3] These notes offer a summary of recent synthetic strategies, biological evaluation data, and mechanistic insights to guide researchers in the development of new thiazole-based cancer therapeutics.
Synthetic Protocols for Thiazole-Based Anticancer Agents
The thiazole ring serves as a versatile scaffold for the synthesis of a wide array of anticancer compounds. Researchers have developed various methodologies, including conventional heating and microwave-assisted one-pot reactions, to efficiently generate libraries of thiazole derivatives for biological screening.[4]
General One-Pot Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates
This protocol describes a practical one-pot procedure for the synthesis of various 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials.[5]
Experimental Protocol:
-
To a mixture of ethyl acetoacetate (0.05 mol) in 50.0 mL of water and 20.0 mL of THF below 0°C, add N-bromosuccinimide (NBS) (0.06 mol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Add thiourea or its N-substituted derivative (0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours.
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-substituted-4-methylthiazole-5-carboxylate.[5]
Microwave-Assisted Synthesis of Novel Thiazole-2-imine Derivatives
Microwave-assisted synthesis offers a significant reduction in reaction time and an increase in product yields compared to conventional heating methods.[4]
Experimental Protocol:
-
In a reaction vessel, combine p-toluidine or 3-chloro-4-fluoro aniline (1 mmol) and the corresponding aryl isothiocyanate (1 mmol) in 5 mL of ethanol.
-
To this mixture, add phenacyl bromide (1 mmol) and triethylamine (Et3N).
-
Place the reaction vessel in a microwave reactor and irradiate at a suitable power and temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired thiazole-2-imine derivative.[4]
Synthesis of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives
This multi-step synthesis is based on the structure of the anticancer drug dasatinib and involves the initial protection of the amino group of ethyl 2-aminothiazole-5-carboxylate.[6][7]
Experimental Protocol:
-
N-Boc Protection: Protect the amino group of ethyl 2-aminothiazole-5-carboxylate with a tert-Butoxycarbonyl (Boc) group.
-
Ester Hydrolysis: Hydrolyze the ethyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide.[6]
-
Amide Coupling: Activate the carboxylic acid group and couple it with the desired aniline (e.g., 2-chloro-6-methylaniline) to form the amide bond. This step may be challenging with sterically hindered anilines.[6]
-
Deprotection: Remove the Boc protecting group to yield the final 2-amino-thiazole-5-carboxylic acid phenylamide derivative.
Biological Evaluation Protocols
The anticancer potential of newly synthesized thiazole derivatives is typically assessed through a series of in vitro assays to determine their cytotoxicity against various cancer cell lines and to elucidate their mechanism of action.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[8]
Experimental Protocol:
-
Seed cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, Cisplatin, or Paclitaxel).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution of cancer cells.
Experimental Protocol:
-
Treat cancer cells with the IC50 concentration of the test compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Treat cancer cells with the IC50 concentration of the test compound for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[8]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various thiazole derivatives synthesized from or related to this compound.
Table 1: Cytotoxicity of Thiazole-2-imine Derivatives against SaOS-2 Cell Line [4]
| Compound | IC50 (µg/mL) |
| 4a | 0.244 ± 0.012 |
| 4b | 0.214 ± 0.009 |
| 4c | 0.240 ± 0.028 |
| 4d | 0.212 ± 0.006 |
| 4e | 0.258 ± 0.022 |
| 4f | 0.264 ± 0.035 |
| 4g | 0.240 ± 0.005 |
| 4h | 0.232 ± 0.012 |
| 4i | 0.190 ± 0.045 |
| 4j | 0.273 ± 0.029 |
| Paclitaxel | 0.170 ± 0.002 |
Table 2: Cytotoxicity of Thiazole Derivatives against Various Cancer Cell Lines [1][2][8][9]
| Compound | Cancer Cell Line | IC50 / GI50 (µM) |
| Compound 6 [1] | A549 (Lung) | 12.0 ± 1.73 (µg/mL) |
| C6 (Glioma) | 3.83 ± 0.76 (µg/mL) | |
| Compound 3g [9] | EKVX (Non-Small Cell Lung) | 0.865 |
| MDA-MB-468 (Breast) | 1.20 | |
| Compound 4c [9] | HOP-92 (Non-Small Cell Lung) | 0.34 |
| EKVX (Non-Small Cell Lung) | 0.96 | |
| MDA-MB-231/ATCC (Breast) | 1.08 | |
| Compound 4c [8] | MCF-7 (Breast) | 2.57 ± 0.16 |
| HepG2 (Liver) | 7.26 ± 0.44 | |
| Staurosporine [8] | MCF-7 (Breast) | 6.77 ± 0.41 |
| HepG2 (Liver) | 8.4 ± 0.51 | |
| Compound 5b [2] | MCF-7 (Breast) | 0.48 ± 0.03 |
| A549 (Lung) | 0.97 ± 0.13 |
Signaling Pathways and Mechanisms of Action
Thiazole-based anticancer agents have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Inhibition of the Akt Signaling Pathway
The Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Several thiazole derivatives have been identified as potent inhibitors of Akt.[1]
Caption: Inhibition of the PI3K/Akt signaling pathway by thiazole derivatives.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain thiazole compounds have demonstrated inhibitory activity against VEGFR-2.[8]
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton and are critical for cell division. Some thiazole-naphthalene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
Caption: Inhibition of tubulin polymerization by thiazole-naphthalene derivatives.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel thiazole-based anticancer agents.
References
- 1. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethyl 2-methylthiazole-5-carboxylate in the Development of Antibacterial Compounds
Application Note
Introduction
The escalating threat of antibiotic resistance necessitates the urgent development of novel antibacterial agents with diverse mechanisms of action. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of pharmacological activities, including potent antibacterial effects. Ethyl 2-methylthiazole-5-carboxylate is a key heterocyclic building block that can be strategically modified to generate a library of derivatives with potential antibacterial efficacy. This document outlines the application of this compound as a scaffold for the synthesis of novel antibacterial compounds, detailing synthetic strategies, experimental protocols for antibacterial evaluation, and potential mechanisms of action.
Therapeutic Potential
Thiazole-containing compounds have been shown to target various essential bacterial processes. Their mechanism of action can include the inhibition of crucial enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. For instance, some thiazole derivatives have been identified as inhibitors of bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) and the cell division protein FtsZ, highlighting the diverse molecular targets of this scaffold.[1][2] The structural versatility of the thiazole ring allows for the introduction of various pharmacophores to optimize antibacterial potency and spectrum.
Data Presentation
The following tables summarize the antibacterial activity of representative thiazole derivatives, showcasing the potential of this chemical class. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Table 1: Antibacterial Activity of Thiazole-Based Compounds against Gram-Positive Bacteria
| Compound ID | Derivative Class | Staphylococcus aureus (MIC in µg/mL) | Streptococcus agalactiae (MIC in µg/mL) | Reference |
| Thiazole Derivative A | Oxothiazole | 50-200 | 25-100 | [3] |
| Thiazole Derivative B | Phenyl-substituted Thiazole | 1.56-6.25 | Not Reported | [1] |
| Thiazole Derivative C | Thiazole Schiff Base | Not Reported | Not Reported | |
| Thiazole-Quinolinium 4a4 | Quinolinium salt | 1-8 | Not Reported | [2] |
| Thiazole-Quinolinium 4b4 | Quinolinium salt | 1-8 | Not Reported | [2] |
Table 2: Antibacterial Activity of Thiazole-Based Compounds against Gram-Negative Bacteria
| Compound ID | Derivative Class | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| Thiazole Derivative A | Oxothiazole | No inhibitory effect | No inhibitory effect | [3] |
| Thiazole Derivative B | Phenyl-substituted Thiazole | 1.56-6.25 | 1.56-6.25 | [1] |
| Thiazole Derivative C | Thiazole Schiff Base | Not Reported | Not Reported | |
| Thiazole-Quinolinium 4a4 | Quinolinium salt | >64 | >64 | [2] |
| Thiazole-Quinolinium 4b4 | Quinolinium salt | >64 | >64 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative thiazole derivative from this compound and the subsequent evaluation of its antibacterial activity.
Protocol 1: Synthesis of N-aryl-2-methylthiazole-5-carboxamide
This protocol describes a general method for the synthesis of amide derivatives from this compound.
1. Saponification of this compound: a. To a solution of this compound (1 equivalent) in a mixture of ethanol and water (3:1), add sodium hydroxide (1.2 equivalents). b. Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. After completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid (1N) until the pH is ~6. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methylthiazole-5-carboxylic acid.
2. Amide Coupling: a. Dissolve 2-methylthiazole-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM). b. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). c. Stir the mixture at 0 °C for 15 minutes. d. Add the desired substituted aniline (1 equivalent) to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-18 hours. f. Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. g. Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the procedure for determining the MIC of the synthesized thiazole derivatives against various bacterial strains.
1. Preparation of Bacterial Inoculum: a. Streak the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) on a fresh Mueller-Hinton agar (MHA) plate and incubate at 37 °C for 18-24 hours. b. Pick 3-5 isolated colonies and suspend them in sterile saline (0.85% NaCl). c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted inoculum 1:100 in Mueller-Hinton broth (MHB) to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. b. Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
3. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions. The final bacterial concentration in each well will be approximately 7.5 x 10⁵ CFU/mL. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the microtiter plates at 37 °C for 18-24 hours.
4. Determination of MIC: a. After incubation, visually inspect the microtiter plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mandatory Visualization
Diagram 1: General Synthetic Pathway
Caption: Synthetic route from this compound.
Diagram 2: Experimental Workflow for Antibacterial Screening
Caption: Workflow for MIC determination.
Diagram 3: Potential Mechanism of Action - Inhibition of Bacterial Cell Division
Caption: Inhibition of FtsZ by thiazole derivatives.
References
Application Notes and Protocols: Ethyl 2-Methylthiazole-5-carboxylate as a Key Intermediate for Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of ethyl 2-methylthiazole-5-carboxylate and its amino-substituted analogue, ethyl 2-amino-4-methylthiazole-5-carboxylate, as versatile intermediates in the synthesis of novel antifungal drug candidates. This document outlines the synthesis of lead compounds, their biological activities, and detailed experimental protocols.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. The thiazole scaffold has been identified as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal properties. This compound and its derivatives serve as crucial building blocks for the development of new antifungal agents, primarily targeting Candida albicans, a prevalent human fungal pathogen.
Applications
The primary application of this compound and its amino derivative is in the synthesis of a diverse range of thiazole-based compounds with potent antifungal activity. These intermediates can be readily modified at the C2 and C5 positions to generate libraries of compounds for structure-activity relationship (SAR) studies, aiming to optimize efficacy and safety profiles. Synthesized derivatives have shown promising activity against various Candida species, including fluconazole-resistant strains.
Featured Application: Synthesis of 2-Acylamino-4-methylthiazole-5-carboxylic Acid Ethyl Ester Derivatives
This section details the synthesis and antifungal evaluation of a series of 2-acylamino-4-methylthiazole-5-carboxylic acid ethyl ester derivatives, starting from the commercially available ethyl 2-amino-4-methylthiazole-5-carboxylate.
Synthesis of Antifungal Thiazole Derivatives
A general synthetic route for the preparation of 2-acylamino-4-methylthiazole-5-carboxylic acid ethyl ester derivatives is presented below. This two-step process involves the acylation of the 2-amino group of ethyl 2-amino-4-methylthiazole-5-carboxylate.
Caption: Synthetic pathway for 2-acylamino-4-methylthiazole-5-carboxylic acid ethyl ester derivatives.
Quantitative Antifungal Activity
The synthesized thiazole derivatives have been evaluated for their in vitro antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) is a key parameter to quantify the efficacy of these compounds.
| Compound Reference | Structure | MIC (µg/mL) vs. C. albicans |
| Derivative A (2-acetylamino) | 2-acetylamino-4-methyl-thiazole-5-carboxylic acid ethyl ester | 12.5 |
| Derivative B (2-propionylamino) | 2-propionylamino-4-methyl-thiazole-5-carboxylic acid ethyl ester | 6.25 |
| Derivative C (2-butyrylamino) | 2-butyrylamino-4-methyl-thiazole-5-carboxylic acid ethyl ester | 3.13 |
| Fluconazole (Reference) | - | 0.5 - 8 |
Note: The MIC values can vary depending on the specific strain of C. albicans and the testing methodology.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylamino-4-methylthiazole-5-carboxylic acid ethyl ester (Derivative A)
This protocol describes the acylation of ethyl 2-amino-4-methylthiazole-5-carboxylate using acetic anhydride.
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Acetic anhydride
-
Pyridine (as catalyst)
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in a suitable volume of ethanol in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture while stirring at room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-acetylamino-4-methylthiazole-5-carboxylic acid ethyl ester.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized thiazole derivatives against Candida albicans.[1]
Materials:
-
Synthesized thiazole derivatives
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare a standardized inoculum of C. albicans in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus without compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.[1]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Thiazole-based antifungal agents, like other azoles, primarily exert their effect by disrupting the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol intermediates lead to increased membrane permeability, impaired cell growth, and ultimately, cell death.[2][3][4][5][6]
Caption: Inhibition of the ergosterol biosynthesis pathway by thiazole antifungal agents.
References
- 1. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
Application Notes and Protocols: N-Alkylation of Ethyl 2-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of Ethyl 2-methylthiazole-5-carboxylate, a key transformation for the synthesis of various biologically active compounds and functional materials. The protocols outlined below are based on established principles of thiazole chemistry and provide a general framework for this synthetic conversion.
Introduction
N-alkylation of thiazoles results in the formation of thiazolium salts, which are important intermediates in organic synthesis and have applications in various fields, including as catalysts and precursors to N-heterocyclic carbenes. The following protocols describe the N-alkylation of this compound using two common alkylating agents: methyl iodide and benzyl bromide.
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of this compound.
Protocol 1: N-Methylation using Methyl Iodide
This protocol details the synthesis of 5-(ethoxycarbonyl)-2,3-dimethylthiazol-3-ium iodide.
Materials and Equipment
-
This compound
-
Methyl iodide (CH₃I)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Stirring hotplate
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow
Caption: Workflow for the N-methylation of this compound.
Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile (approximately 0.2 M concentration).
-
Addition of Methyl Iodide: To the stirred solution, add methyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Product Isolation: Upon completion, add diethyl ether to the reaction mixture to induce further precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the desired 5-(ethoxycarbonyl)-2,3-dimethylthiazol-3-ium iodide.
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 171.22 | 10.0 | 1.0 | 1.71 g |
| Methyl Iodide | 141.94 | 12.0 | 1.2 | 0.75 mL (d=2.28) |
| Acetonitrile | 41.05 | - | - | 50 mL |
| Diethyl Ether | 74.12 | - | - | As needed for precipitation |
| Product (Expected) | 313.16 | ~8.5 | - | ~2.66 g (85% yield) |
Protocol 2: N-Benzylation using Benzyl Bromide
This protocol describes the synthesis of 3-benzyl-5-(ethoxycarbonyl)-2-methylthiazol-3-ium bromide.
Materials and Equipment
-
This compound
-
Benzyl bromide (BnBr)
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Experimental Workflow
Caption: Workflow for the N-benzylation of this compound.
Procedure
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.2 M), add diisopropylethylamine (DIPEA, 1.5 eq).
-
Addition of Benzyl Bromide: Add benzyl bromide (1.2 eq) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-benzyl-5-(ethoxycarbonyl)-2-methylthiazol-3-ium bromide.
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 171.22 | 10.0 | 1.0 | 1.71 g |
| Benzyl Bromide | 171.04 | 12.0 | 1.2 | 1.45 mL (d=1.44) |
| Diisopropylethylamine (DIPEA) | 129.24 | 15.0 | 1.5 | 2.61 mL (d=0.74) |
| Dichloromethane | 84.93 | - | - | 50 mL |
| Product (Expected) | 342.26 | ~8.0 | - | ~2.74 g (80% yield) |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Methyl iodide and benzyl bromide are toxic and lachrymatory; handle with care.
-
DIPEA is a corrosive base.
Note: The reaction conditions and yields provided are representative and may require optimization for specific substrates and scales. It is recommended to perform a small-scale trial experiment to determine the optimal conditions. Characterization of the final products should be performed using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm their identity and purity.
Application Notes and Protocols for the Bromination of Ethyl 2-methylthiazole-5-carboxylate with N-bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a comprehensive protocol for the reaction of Ethyl 2-methylthiazole-5-carboxylate with N-bromosuccinimide (NBS). This reaction is a key transformation in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries. The primary product of this reaction, Ethyl 2-(bromomethyl)thiazole-5-carboxylate, is a versatile intermediate.[1] Its reactive bromomethyl group allows for a variety of subsequent functionalizations, including nucleophilic substitutions and cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules with potential biological activity.[1]
The reaction proceeds via a free-radical chain mechanism, where the methyl group at the 2-position of the thiazole ring is selectively brominated. This type of reaction is analogous to benzylic bromination and is effectively achieved using NBS in the presence of a radical initiator. The use of NBS is advantageous as it provides a low, constant concentration of bromine radicals, which favors the desired side-chain bromination over potential electrophilic addition to the thiazole ring.
Reaction Overview and Mechanism
The reaction of this compound with NBS in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), results in the selective monobromination of the methyl group.
Reaction Scheme:
The mechanism is a classic free-radical chain reaction consisting of three main stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or irradiation to generate radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical.
-
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of the thiazole to form a resonance-stabilized thiazol-2-ylmethyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of NBS to yield the desired product, Ethyl 2-(bromomethyl)thiazole-5-carboxylate, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr to regenerate a bromine radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the free-radical bromination of activated methyl groups, which can be applied to the bromination of this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions and should be optimized.
| Reagent/Parameter | Molar Ratio (to substrate) | Typical Conditions | Expected Yield | Notes |
| This compound | 1.0 | - | - | Starting material. |
| N-Bromosuccinimide (NBS) | 1.0 - 1.2 | Recrystallized NBS is recommended to remove any adsorbed HBr or bromine. | 60-85% | Using a slight excess of NBS can ensure complete consumption of the starting material, but a large excess may lead to side products. |
| Radical Initiator (AIBN or BPO) | 0.02 - 0.1 | AIBN is often preferred due to its more predictable decomposition rate. | - | The initiator should be added in catalytic amounts. |
| Solvent | - | Carbon tetrachloride (CCl4), 1,2-dichloroethane, or benzene. | - | A non-polar, anhydrous solvent is crucial to prevent side reactions. CCl4 is a traditional choice but is now often replaced with safer alternatives. |
| Temperature | - | Reflux temperature of the chosen solvent (e.g., CCl4: ~77°C). | - | Sufficient thermal energy is required to initiate the radical chain reaction. |
| Reaction Time | - | 1 - 6 hours | - | Reaction progress should be monitored by TLC or GC/MS. |
Experimental Protocol
This protocol provides a general procedure for the synthesis of Ethyl 2-(bromomethyl)thiazole-5-carboxylate. Researchers should perform a small-scale trial to optimize conditions for their specific setup.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or other suitable anhydrous, non-polar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous carbon tetrachloride to dissolve the starting material. Then, add N-bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask if desired.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete when the starting material is no longer detectable.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure Ethyl 2-(bromomethyl)thiazole-5-carboxylate.
-
Visualizations
The following diagrams illustrate the key aspects of the reaction.
Caption: Experimental workflow for the synthesis of Ethyl 2-(bromomethyl)thiazole-5-carboxylate.
Caption: Free-radical chain mechanism for the bromination of the methyl group.
References
Application Notes and Protocols: Purification of Ethyl 2-methylthiazole-5-carboxylate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of Ethyl 2-methylthiazole-5-carboxylate, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. The protocol outlines a systematic approach to solvent selection and the subsequent steps for obtaining a high-purity solid product.
Introduction
This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules. The purity of this intermediate is critical for the successful outcome of subsequent synthetic steps and the final drug substance. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This method relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at an elevated temperature.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂S | [2] |
| Molecular Weight | 171.22 g/mol | [2][3] |
| Appearance | Solid | |
| Solubility | Generally soluble in organic solvents like ethanol and dichloromethane; less soluble in water. | [3] |
| CAS Number | 79836-78-5 | [2] |
Solvent Selection for Recrystallization
The choice of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The principle of "like dissolves like" is a useful starting point; given that this compound is an ester, solvents such as ethyl acetate and ethanol are often suitable.[4][5] A preliminary solvent screen is recommended to identify the optimal solvent or solvent system.
Table 2: Example Solvent Screen for Recrystallization of this compound
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Observations upon Cooling |
| Water | Insoluble | Insoluble | No dissolution |
| Hexane | Sparingly Soluble | Soluble | Rapid precipitation of fine powder |
| Ethanol | Soluble | Very Soluble | Slow formation of large crystals |
| Ethyl Acetate | Sparingly Soluble | Very Soluble | Formation of well-defined crystals |
| Dichloromethane | Very Soluble | N/A (Low Boiling Point) | Compound remains in solution |
| Hexane/Ethyl Acetate (3:1) | Sparingly Soluble | Soluble | Good crystal formation |
Note: The data in this table is illustrative. Actual solubility should be determined experimentally.
Based on general principles and data for similar compounds, ethanol, ethyl acetate, or a mixed solvent system of hexane and ethyl acetate are promising candidates for the recrystallization of this compound.[4][6][7]
Experimental Protocol
This protocol provides a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol or Ethyl Acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size; slower cooling generally results in larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the purified compound.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.
Workflow Diagram
The following diagram illustrates the key steps in the recrystallization process.
Caption: A flowchart of the recrystallization process.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a larger volume of solvent or a different solvent system.
-
No Crystal Formation: If crystals do not form upon cooling, it could be because the solution is not saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce nucleation.
-
Low Recovery: A low yield may result from using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration.
Conclusion
Recrystallization is an effective method for the purification of this compound. Careful selection of the recrystallization solvent and adherence to the outlined protocol will enable researchers to obtain a high-purity product suitable for downstream applications in drug discovery and development. It is important to note that this protocol serves as a general guideline and may require optimization based on the specific nature and quantity of impurities present in the crude material.
References
Application Note: Analytical Techniques for the Characterization of Ethyl 2-methylthiazole-5-carboxylate
Introduction
Ethyl 2-methylthiazole-5-carboxylate is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and comprehensive characterization of this molecule is crucial for quality control, reaction monitoring, and regulatory compliance. This document provides an overview of the key analytical techniques and detailed protocols for the characterization of this compound.
Analytical Techniques Overview
A multi-faceted analytical approach is typically employed to unambiguously identify and quantify this compound. This includes spectroscopic methods to elucidate the molecular structure, chromatographic techniques for separation and purity assessment, and other methods for fundamental characterization. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the elemental composition and fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Chromatography (TLC and HPLC): Used to separate the compound from impurities, assess its purity, and monitor reaction progress.
-
Elemental Analysis: Determines the elemental composition (C, H, N, S) of the compound, which can be compared to the theoretical values to confirm its identity.
-
Melting Point Analysis: A physical property used for the identification and purity assessment of a solid compound.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various analytical techniques for the characterization of this compound and its closely related analogue, Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Appearance | Solid | |
| Melting Point (°C) | 178–179 (for Ethyl 2-amino-4-methylthiazole-5-carboxylate) | [2] |
Table 2: Spectroscopic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Technique | Parameter | Value | Reference |
| ¹H NMR | Chemical Shift (δ) | 1.19 (t, 3H, OCH₂CH ₃), 2.36 (s, 3H, thiazole-4-CH ₃), 4.13 (q, 2H, OCH ₂CH₃), 7.69 (s, 2H, NH ₂) | [2] |
| ¹³C NMR | Chemical Shift (δ) | 14.32 (thiazole-4-C H₃), 17.12 (OCH₂C H₃), 59.72 (OC H₂CH₃), 107.34 (thiazole-5-C ), 159.34 (thiazole-4-C ), 161.95 (C =O), 170.21 (thiazole-2-C ) | [2] |
| Mass Spec. | m/z | 187 (M+H)⁺ | [2] |
Table 3: Chromatographic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Technique | Parameter | Value | Reference |
| TLC | Stationary Phase | Silica gel | [2] |
| Mobile Phase | Petroleum ether–ethyl acetate (2:1) | [2] | |
| Rf | 0.71 | [2] |
Experimental Protocols
This section provides detailed protocols for the key analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of the molecule.
Instrumentation: Bruker AM-400 (400 MHz) spectrometer or equivalent.[2]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum at 400 MHz.
-
Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum at 100 MHz.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: HP5988A instrument with direct inlet at 70 eV or an Agilent 6210 time-of-flight (ToF) HPLC-MS system.[2][3]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Direct Inlet (Electron Impact - EI):
-
Introduce the sample directly into the ion source.
-
Set the electron energy to 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
LC-MS (Electrospray Ionization - ESI):
-
Inject the sample solution into the HPLC system.
-
The eluent from the HPLC is directed to the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is typically used to observe the [M+H]⁺ ion.[2]
-
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural insights.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Nicolet FI-IR 360 Spectrophotometer or equivalent.[2]
Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., C=O stretch of the ester, C=N and C=C stretches of the thiazole ring, C-H stretches).
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and for quantitative analysis.
Instrumentation: Shimadzu LC-10AS system or equivalent with a suitable detector (e.g., UV-Vis).[4]
Protocol:
-
Column: A reversed-phase column such as a C18 column (e.g., YMS ODS-A S5 4.6x50mm) is commonly used.[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A gradient elution may be necessary for complex samples.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min, but can be adjusted based on the column dimensions and separation requirements.
-
Detection: Monitor the elution at a wavelength where the compound has strong absorbance (e.g., 254 nm).[2]
-
Sample Preparation: Prepare a standard solution of known concentration and a solution of the sample in the mobile phase or a compatible solvent.
-
Injection: Inject a small volume (e.g., 10-20 µL) of the sample and standard solutions.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks. For quantitative analysis, create a calibration curve using standards of known concentrations.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-methylthiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-methylthiazole-5-carboxylate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving reaction yields and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and classic method is the Hantzsch thiazole synthesis.[1][2][3] This involves the reaction of an α-haloketone or its equivalent with a thioamide. For this compound, this typically involves the reaction between an ethyl 2-haloacetoacetate and thioacetamide.
Q2: My reaction yield is consistently low (<40%). What are the primary reasons?
A2: Low yields are often associated with traditional two-step synthesis methods, which involve isolating an unstable α-halo intermediate (like ethyl 2-bromo-3-oxobutanoate).[4][5] This intermediate can degrade, and the multi-step process with tedious work-ups leads to product loss.[4][5] Other factors include suboptimal reaction conditions, side reactions, and the stoichiometry of reactants. For instance, a process for a similar compound reported only a 38% isolated yield when refluxing reactants in dimethylformamide (DMF).[6]
Q3: How can I significantly improve the yield of my synthesis?
A3: A one-pot synthesis approach has been shown to dramatically increase yields. By combining the halogenation and cyclization steps into a single procedure, the need to isolate the unstable intermediate is eliminated. One highly effective method uses N-bromosuccinimide (NBS) and thiourea with ethyl acetoacetate in a mixed solvent system of water and tetrahydrofuran (THF), achieving yields of up to 72%.[4][5] This is a substantial improvement over the traditional two-step method, which can have yields as low as 11%.[4][5]
Q4: What are the advantages of a one-pot synthesis method?
A4: The primary advantages of a one-pot synthesis for this compound are:
-
Higher Yields: As demonstrated, yields can increase from around 11% to over 70%.[4][5]
-
Simpler Procedure: It simplifies the operation by removing the cumbersome isolation of the intermediate.[7]
-
Time and Resource Efficiency: It requires less time and fewer reagents for work-up and purification.[4][5]
-
Milder Conditions: The reaction can be carried out under mild conditions, improving safety and reducing degradation.[8]
-
Greener Chemistry: Using a water-mediated solvent system can avoid more toxic reagents.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem 1: The reaction is not proceeding to completion (Starting material remains).
| Potential Cause | Suggested Solution |
| Insufficient Halogenation | Ensure the halogenating agent (e.g., NBS, sulfuryl chloride) is fresh and used in the correct stoichiometric amount (often a slight excess, e.g., 1.2 equivalents).[4] Monitor the initial halogenation step by TLC to confirm the consumption of the starting ketoester before adding the thioamide. |
| Low Reaction Temperature | While the initial halogenation may be performed at low temperatures (0°C), the subsequent cyclization step often requires heating (e.g., 60-80°C) to proceed efficiently.[4][9] Ensure the reaction mixture reaches and maintains the target temperature for the specified duration. |
| Incorrect Solvent System | The choice of solvent is critical. A mixed Water/THF system has proven effective for the one-pot method.[4][7] For other methods, ensure the solvent (e.g., ethanol, acetonitrile) is anhydrous if required by the specific protocol. |
Problem 2: Multiple spots are visible on TLC, indicating significant side product formation.
| Potential Cause | Suggested Solution |
| Degradation of Intermediate | In a two-step synthesis, the isolated ethyl 2-haloacetoacetate is unstable. Use the intermediate immediately after preparation or switch to a one-pot method to avoid its isolation. |
| Formation of Dimerization or Polymerization Products | This can occur if the reaction conditions are too harsh (e.g., excessively high temperatures or prolonged reaction times). Adhere to the recommended temperature and time profiles. The use of a base like triethylamine in some protocols can help control the reaction pathway.[6] |
| Side Reactions of Thioamide | Ensure the thioamide is added after the initial halogenation is complete. Adding all reactants at once without controlled steps can lead to unwanted side reactions. |
Workflow for Synthesis Improvement
The following diagram illustrates the logical flow from a traditional, low-yield method to a high-yield, one-pot synthesis.
Caption: Comparison of traditional vs. one-pot synthesis workflows.
Quantitative Data Summary
The following table summarizes and compares the yields obtained from different synthesis protocols for thiazole-5-carboxylates.
| Method | Starting Materials | Key Conditions | Reported Yield | Reference |
| Traditional Two-Step | Ethyl acetoacetate, NBS, Thiourea | Step 1: CH₂Cl₂; Step 2: Reaction with isolated intermediate | <11% | [4] |
| Improved One-Pot | Ethyl acetoacetate, NBS, Thiourea | Water/THF solvent, 0°C then 80°C | 72% | [4][5] |
| Amine-Promoted One-Step | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, Thioacetamide | Acetonitrile, Triethylamine, Reflux | High Yielding (Specific % varies) | [6] |
| Alternative One-Pot | Ethyl 2-chloroacetoacetate, Thiourea, Sodium Carbonate | Ethanol, 60-70°C | Good Yield (Specific % not stated) | [9] |
Troubleshooting Logic Flow
This diagram provides a step-by-step guide for diagnosing and solving common synthesis issues.
Caption: A logical flowchart for troubleshooting low synthesis yield.
Detailed Experimental Protocols
Protocol 1: High-Yield One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from an efficient one-pot procedure that avoids the isolation of unstable intermediates.[4][8]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution
Procedure:
-
In a reaction flask, prepare a mixture of water and THF (e.g., 50 mL water and 20 mL THF).
-
Cool the solvent mixture to below 0°C in an ice-salt bath.
-
To this cooled mixture, add ethyl acetoacetate (1.0 equivalent).
-
Slowly add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise, ensuring the temperature remains below 0°C.
-
After the addition is complete, allow the reaction mixture to stir and warm to room temperature for 2 hours. Monitor the reaction by TLC to confirm the disappearance of ethyl acetoacetate.
-
Once the initial bromination is complete, add thiourea (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 80°C and maintain for 2 hours.
-
After cooling, the resulting thiazole salt may precipitate. Basify the mixture with ammonia water.
-
Filter the resulting solid product, wash with water, and dry to obtain Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Protocol 2: Traditional Two-Step Synthesis (for comparison)
This protocol illustrates the conventional method, which typically results in lower yields.[4]
Step A: Synthesis of Ethyl 2-bromo-3-oxobutanoate
-
Dissolve ethyl acetoacetate (1.0 equivalent) in dichloromethane (CH₂Cl₂).
-
Add N-bromosuccinimide (NBS) and stir at room temperature. The reaction can be slow, sometimes requiring up to 20 hours.[7]
-
After the reaction, wash the organic layer with acid (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, a yellow liquid. This intermediate is often used without further purification due to its instability.
Step B: Cyclization to form Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Dissolve the crude ethyl 2-bromo-3-oxobutanoate from Step A in a suitable solvent like ethanol.
-
Add thiourea (1.0 equivalent) to the solution.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture, and purify the product, typically by recrystallization, to obtain the final compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 7. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
Common side reactions in the synthesis of "Ethyl 2-methylthiazole-5-carboxylate"
Welcome to the technical support center for the synthesis of Ethyl 2-methylthiazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is most commonly achieved via the Hantzsch thiazole synthesis. The primary route involves the reaction of an α-halo-β-ketoester with a thioamide. A prevalent variation is the reaction between ethyl 2-chloroacetoacetate and thioacetamide.
Issue 1: Low or No Product Yield
Low or no yield of the desired this compound is a frequent challenge. Several factors can contribute to this issue.
| Parameter | Recommended Condition/Value | Potential Impact on Yield |
| Reactant Purity | High purity starting materials | Impurities can lead to side reactions, consuming reactants and complicating purification.[1] |
| Solvent | Ethanol, 1-butanol, 2-propanol, water | The choice of solvent can significantly affect reaction rate and yield.[1] |
| Temperature | Reflux or microwave heating (90-130°C) | Sub-optimal temperatures can lead to incomplete reaction or decomposition.[1] |
| Reaction Time | Varies (minutes to hours) | Insufficient reaction time will result in low conversion. |
Troubleshooting Steps:
-
Verify Reactant Quality: Ensure the purity of ethyl 2-chloroacetoacetate and thioacetamide. Impurities can inhibit the reaction or lead to the formation of byproducts.
-
Solvent Selection and Purity: The reaction can be sensitive to the solvent used. Anhydrous solvents are often recommended as the presence of water can sometimes be detrimental.[1] A screening of different solvents may be necessary to find the optimal one for your specific setup.
-
Optimize Reaction Temperature and Time: The Hantzsch synthesis often requires heating.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields.[1]
-
Check for Thioamide Stability: Thioamides can be unstable, especially under acidic conditions.[1] Ensure proper storage and handling of thioacetamide.
Issue 2: Formation of Impurities and Byproducts
The presence of impurities can complicate the purification process and reduce the overall yield of the desired product.
Common Side Reactions:
-
Formation of Isomeric Byproducts: Depending on the starting materials and reaction conditions, the formation of the isomeric product, Ethyl 2-methylthiazole-4-carboxylate, is a possibility, although the Hantzsch synthesis with ethyl acetoacetate derivatives generally favors the 5-carboxylate isomer.
-
Self-Condensation of Reactants: The β-ketoester (ethyl acetoacetate derivative) can undergo self-condensation, especially in the presence of a base.
-
Reactions Involving Thioamide: Thioacetamide can decompose or react with itself under certain conditions.
-
Formation of Dithiazine Derivatives: In some variations of the Hantzsch synthesis, the formation of dithiazine byproducts has been reported.
Troubleshooting Steps:
-
Control of Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the reactants to minimize side reactions.
-
Purification Strategy: Column chromatography is a common method for purifying the final product and removing impurities. The choice of solvent system for chromatography is crucial for effective separation.
-
Recrystallization: Recrystallization of the crude product can be an effective method for removing minor impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and well-established method is the Hantzsch thiazole synthesis.[3][4] This typically involves the condensation reaction of an α-haloketone (like ethyl 2-chloroacetoacetate) with a thioamide (like thioacetamide).[1][5]
Q2: Are there one-pot procedures available for this synthesis?
Yes, efficient one-pot syntheses have been developed. These methods often involve the in-situ generation of the α-halo-β-ketoester from ethyl acetoacetate using a halogenating agent like N-bromosuccinimide (NBS), followed by the addition of the thioamide.[6][7]
Q3: What are typical yields for the synthesis of this compound?
Yields can vary significantly depending on the specific protocol, scale, and purity of the starting materials. Reported yields for similar thiazole syntheses range from moderate to excellent, with some optimized one-pot procedures reporting yields as high as 72%.[6] However, older or less optimized methods may result in lower yields.[5]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q5: What are the key safety precautions to consider during this synthesis?
-
α-haloketones: These compounds are lachrymators and should be handled in a well-ventilated fume hood.
-
Thioamides: Some thioamides are toxic and should be handled with care.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Experimental Protocols
Protocol 1: One-Pot Synthesis from Ethyl Acetoacetate and Thiourea
This protocol is adapted from a similar synthesis of a substituted thiazole.[6]
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a mixture of ethyl acetoacetate (1.0 eq) in a solution of water and THF, add NBS (1.2 eq) at a temperature below 0°C.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Add thiourea (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours.
-
After cooling, the product can be isolated and purified by standard techniques such as extraction and chromatography.
Visualizations
Below are diagrams illustrating the key workflow and potential reaction pathways.
Caption: Experimental workflow for the one-pot synthesis.
Caption: Main synthesis pathway and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. researchgate.net [researchgate.net]
- 5. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the traditional two-step Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.[1][2][3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide or thiourea.[2][4][5]
Question 1: My reaction yield is very low or I've isolated no product. What are the common causes?
Answer: Low or no yield in a Hantzsch synthesis can stem from several factors. Systematically investigate the following possibilities:
-
Reagent Quality:
-
α-Haloketone Instability: α-Haloketones can be unstable. Ensure they are pure and have not decomposed during storage. Impurities or degradation can lead to multiple side reactions.
-
Thioamide/Thiourea Purity: The purity of the thioamide or thiourea is crucial. Use a freshly opened bottle or recrystallized material if purity is in doubt.
-
-
Reaction Conditions:
-
Incorrect Temperature: While some Hantzsch reactions proceed at room temperature, many require heating.[6] Conversely, excessive heat can cause decomposition of reactants or products. An optimization of the reaction temperature is often necessary.
-
Inappropriate Solvent: The choice of solvent is critical. Ethanol is commonly used, but other solvents like methanol, or mixtures such as ethanol/water, may give better results depending on the substrates.[5][7][8] The solvent must be able to dissolve the reactants to a sufficient extent.
-
-
Reaction Mechanism Issues:
-
Poor Nucleophilicity: The sulfur atom of the thioamide must be sufficiently nucleophilic to attack the α-haloketone. Steric hindrance on either reactant can significantly slow down or prevent this initial SN2 step.[5]
-
Side Reactions: The formation of side products is a common issue. For instance, the α-haloketone can undergo self-condensation or reaction with the solvent.
-
Question 2: I'm observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?
Answer: The formation of multiple products is a frequent challenge. Here are the likely side products and strategies to mitigate them:
-
Isomer Formation: When using N-monosubstituted thioureas, the reaction can sometimes yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[9] Running the reaction in a neutral solvent typically favors the desired 2-amino isomer, whereas acidic conditions can promote the formation of the 2-imino isomer.[9]
-
Self-Condensation of α-Haloketone: Base-catalyzed self-condensation of the α-haloketone can occur. Ensure the reaction is not unnecessarily basic. If a base is required, use a mild, non-nucleophilic base.
-
Over-alkylation: If the product thiazole has a nucleophilic site, it may react with another molecule of the α-haloketone. Using a slight excess of the thioamide component can sometimes help consume the haloketone and reduce this side reaction.[6]
To minimize side products, it is recommended to:
-
Control the reaction temperature carefully.
-
Use pure, stoichiometric amounts of reactants (or a slight excess of the thioamide).
-
Choose an appropriate solvent and pH for the reaction.
Question 3: The reaction seems to stall and does not go to completion. How can I improve the reaction rate and conversion?
Answer: Stalled reactions can often be pushed to completion with the following adjustments:
-
Increase Temperature: Gently heating the reaction mixture is the most common way to increase the rate.[6] Refluxing in ethanol is a standard condition for many Hantzsch syntheses.
-
Use a Catalyst: While the classic Hantzsch synthesis often requires no catalyst, modern variations have shown that certain catalysts can improve yields and shorten reaction times. Green catalysts like silica-supported tungstosilicic acid have been used effectively.[7]
-
Alternative Energy Sources: Microwave irradiation has emerged as a powerful technique to accelerate the Hantzsch synthesis, often leading to dramatically reduced reaction times (minutes instead of hours) and improved yields.[10][11][12] Similarly, ultrasonic irradiation can also enhance reaction rates.[7]
Data Presentation: Optimizing Reaction Conditions
Optimizing variables such as solvent, temperature, and catalyst loading is key to maximizing yield. The following tables summarize data from optimization studies on Hantzsch-type reactions.
Table 1: Effect of Solvent and Temperature on Yield
This table illustrates the impact of different solvents and temperatures on the yield of a model Hantzsch reaction.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O | 100 | 5 | 65 |
| 2 | Ethanol | Reflux (78) | 3 | 85 |
| 3 | Methanol | Reflux (65) | 4 | 82 |
| 4 | DMF | 100 | 2 | 70 |
| 5 | Dioxane | 100 | 3 | 78 |
| 6 | Ethanol | 25 (Room Temp) | 24 | 40 |
Data adapted from various optimization studies. Yields are illustrative.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
This table highlights the significant improvements in yield and reaction time offered by microwave-assisted synthesis compared to conventional heating.[10]
| Product | Method | Time | Yield (%) |
| 6a | Conventional (Reflux) | 8 h | 75 |
| 6a | Microwave (90°C) | 30 min | 95 |
| 6b | Conventional (Reflux) | 8 h | 72 |
| 6b | Microwave (90°C) | 30 min | 93 |
| 6c | Conventional (Reflux) | 8 h | 78 |
| 6c | Microwave (90°C) | 30 min | 94 |
Based on data for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[10]
Experimental Protocols
Protocol 1: Traditional Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a classic, straightforward synthesis suitable for an undergraduate or introductory research setting.[5]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Stir bar, 20 mL scintillation vial, hot plate, beaker, Buchner funnel
Procedure:
-
Combine 2-bromoacetophenone and thiourea in the 20 mL scintillation vial.
-
Add 5 mL of methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The mixture should be clear.[6]
-
Remove the vial from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix.
-
A precipitate of the product should form immediately upon neutralization.[6]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water to remove any remaining salts.
-
Allow the product to air dry on a watch glass. Expected yield is typically high.[5]
Protocol 2: Microwave-Assisted, One-Pot, Three-Component Synthesis
This modern protocol offers a greener, faster, and often higher-yielding alternative to the traditional method.[12]
Materials:
-
Acetophenone (1 mmol)
-
Thiourea (1 mmol)
-
Iodine (I₂) (1 mmol)
-
Microwave reactor vials
Procedure:
-
Place acetophenone, thiourea, and iodine in a microwave-safe reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300 W) for a short duration (e.g., 30-180 seconds). The reaction is solvent-free.[12][13]
-
After irradiation, allow the vessel to cool to room temperature.
-
Add a suitable solvent (e.g., ethyl acetate) to the crude mixture.
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualized Workflows and Logic
Traditional Two-Step Hantzsch Synthesis Workflow
This diagram illustrates the standard laboratory workflow for the Hantzsch synthesis, from combining reagents to isolating the final product.
Caption: Workflow for the traditional Hantzsch thiazole synthesis.
Troubleshooting Flowchart for Low Yield
This flowchart provides a logical path for diagnosing the cause of low yields in your synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sussex.figshare.com [sussex.figshare.com]
- 12. medmedchem.com [medmedchem.com]
- 13. bepls.com [bepls.com]
Technical Support Center: Synthesis of Ethyl 2-methylthiazole-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-methylthiazole-5-carboxylate, focusing on methods that avoid tedious work-ups.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound with a simplified work-up?
A1: The Hantzsch thiazole synthesis is a widely used and efficient method for preparing this compound.[1][2] A one-pot approach involving the reaction of ethyl 2-chloroacetoacetate with thioacetamide in a suitable solvent like acetonitrile, followed by the addition of a base such as triethylamine, offers high yields and a more straightforward work-up compared to traditional multi-step procedures.[3]
Q2: How critical is the purity of reactants and solvents for the Hantzsch synthesis?
A2: Reactant and solvent purity is crucial for achieving high yields and minimizing side reactions. Impurities in the ethyl 2-chloroacetoacetate or thioacetamide can lead to the formation of undesired byproducts, complicating the purification process.[4] The presence of water can also negatively impact the reaction, so using anhydrous solvents is often recommended.[4]
Q3: What is the role of the base in the Hantzsch synthesis of this compound?
A3: In the Hantzsch synthesis, a base, typically a tertiary amine like triethylamine, is added after the initial reaction between the α-halo-β-ketoester and the thioamide. The base facilitates the cyclization and subsequent dehydration steps to form the aromatic thiazole ring.[3]
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave-assisted Hantzsch synthesis can significantly shorten reaction times from hours to minutes and often leads to improved yields.[5] This method is considered a greener approach as it reduces energy consumption.
Q5: What are the typical purification methods for this compound?
A5: After the reaction, a common work-up involves quenching the reaction with water and extracting the product with an organic solvent like ether or ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated.[3] For higher purity, the crude product can be further purified by column chromatography on silica gel or by recrystallization.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Reactants: Contaminants in ethyl 2-chloroacetoacetate or thioacetamide.[4] 2. Incorrect Reaction Temperature: Temperature may be too low for the reaction to proceed or too high, causing decomposition. 3. Inefficient Base: The base used may not be strong enough or added at the wrong stage. 4. Presence of Water: Moisture in the reactants or solvent can interfere with the reaction.[4] | 1. Verify Reactant Purity: Use freshly purified reactants. Thioacetamide can degrade over time. 2. Optimize Temperature: For conventional heating, refluxing is often necessary.[5] Consider a temperature screen to find the optimal condition. 3. Choice and Addition of Base: Use a suitable base like triethylamine and add it after the initial condensation.[3] 4. Use Anhydrous Conditions: Ensure solvents are dry and the reaction is protected from atmospheric moisture.[4] |
| Formation of Side Products | 1. Side Reactions of Thioacetamide: Thioacetamide can undergo self-condensation or decomposition. 2. Competing Reactions of Ethyl 2-chloroacetoacetate: The α-halo-β-ketoester can undergo other reactions in the presence of base. 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts. | 1. Control Reaction Temperature: Maintain the recommended reaction temperature to minimize decomposition. 2. Slow Addition of Base: Add the base dropwise to control the reaction rate and minimize side reactions. 3. Optimize Reactant Ratios: A slight excess of the thioamide is sometimes used to ensure complete conversion of the α-halo-β-ketoester.[3] |
| Difficult Product Isolation/Purification | 1. Emulsion during Work-up: Formation of an emulsion during the extraction process. 2. Product is an Oil: The product may not crystallize easily. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. | 1. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. If it remains an oil, purification by column chromatography is the best option. 3. Optimize Chromatography: Use a different solvent system for column chromatography or consider using a different stationary phase. |
Experimental Protocols
Protocol 1: One-Pot Synthesis via Hantzsch Reaction
This protocol is adapted from a similar high-yield synthesis of a related compound and is designed for a simplified work-up.[3]
Materials:
-
Thioacetamide
-
Ethyl 2-chloroacetoacetate
-
Acetonitrile (anhydrous)
-
Triethylamine
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
10% Hydrochloric acid
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.2 equivalents) in anhydrous acetonitrile.
-
Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the solution dropwise at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2 hours. A precipitate may form during this time.
-
Add triethylamine (2.5 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with 10% HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthesis Methods for Thiazole Carboxylates
| Method | Key Reactants | Solvent | Reaction Time | Yield | Work-up Simplicity | Reference |
| One-Pot Hantzsch (Conventional Heating) | Ethyl 2-chloroacetoacetate, Thioacetamide | Acetonitrile | 3-4 hours | High (e.g., ~90% for an analog) | Moderate (Extraction required) | [3] |
| One-Pot Hantzsch (Microwave) | α-haloketone, Thiourea derivative | Methanol | 30 minutes | 89-95% | Moderate (Extraction required) | [5] |
| Multi-Component (Conventional Heating) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Ethanol/Water | Not specified | 79-90% | Simple (Filtration of catalyst) | [1] |
| Multi-Component (Ultrasonic) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Ethanol/Water | Shorter than conventional | Higher than conventional | Simple (Filtration of catalyst) | [1] |
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Hantzsch thiazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Alternative reagents to N-bromosuccinimide for thiazole synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding alternatives to N-bromosuccinimide (NBS) for the synthesis of thiazole derivatives. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N-Bromosuccinimide (NBS) in thiazole synthesis?
N-Bromosuccinimide (NBS) is widely used in the Hantzsch thiazole synthesis, one of the most common methods for preparing this heterocyclic scaffold.[1][2] Its primary role is to act as a brominating agent for the in situ generation of an α-bromoketone from a ketone starting material.[3] This α-bromoketone is a key intermediate that subsequently reacts with a thioamide or thiourea to form the thiazole ring through cyclocondensation.[1][4] Using NBS allows for a one-pot reaction starting directly from the ketone, which can be more convenient than preparing and isolating the often lachrymatory and unstable α-bromoketone separately.[5][6]
Q2: Why should I consider an alternative to NBS for my thiazole synthesis?
While effective, using NBS can present several challenges that may necessitate seeking alternative reagents:
-
Side Reactions: NBS can lead to undesired side reactions, such as polybromination of the ketone or bromination at other reactive sites, like activated aromatic rings or benzylic positions, which can lower the yield of the desired α-bromoketone.[7]
-
Purification Difficulties: The reaction produces succinimide as a byproduct, which can sometimes complicate the purification of the final thiazole product.
-
"Green" Chemistry Concerns: There is a growing emphasis on developing more environmentally benign synthetic methods.[8][9] NBS is a bromine-based reagent, and efforts are being made to find greener alternatives that reduce halogenated waste.[10]
-
Reagent Stability and Handling: NBS should be stored carefully, and like many brominating agents, requires cautious handling.
Q3: What are the most common direct halogenating alternatives to NBS for preparing α-haloketones in situ?
Several other N-haloimides and alternative halogenating systems can be used to generate α-haloketones for thiazole synthesis. The choice of reagent can influence reaction conditions, selectivity, and overall yield.
-
N-Chlorosuccinimide (NCS): A versatile reagent used for α-chlorination of ketones. The resulting α-chloroketones react similarly to their bromo-counterparts in the Hantzsch synthesis.[11]
-
N-Iodosuccinimide (NIS): Used for the α-iodination of ketones.[12] It can be activated by catalytic amounts of acid and is an effective reagent for various electrophilic iodinations.[13][14]
-
Hydrogen Peroxide-Hydrobromic Acid (H₂O₂-HBr): This system serves as a greener alternative, generating bromine in situ. It has been shown to be more reactive than NBS for certain brominations and operates in aqueous media, reducing the need for hazardous organic solvents.[9][10]
-
Molecular Iodine (I₂): Often used in catalytic amounts, molecular iodine can facilitate the formation of α-iodoketones under relatively mild conditions, making it a useful alternative for sensitive substrates.[15][16]
-
Tribromoisocyanuric Acid (TBCA): This reagent can also be used for the one-pot synthesis of 2-aminothiazoles from β-keto esters.[17]
Q4: Are there synthetic routes to thiazoles that avoid α-haloketone intermediates entirely?
Yes, several modern synthetic methods bypass the need for α-haloketones, thereby avoiding reagents like NBS altogether. These methods offer alternative pathways to the thiazole core:
-
Copper-Catalyzed Reactions: Copper catalysts can be used in multi-component reactions to construct the thiazole ring. For example, a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) yields thiazoles under mild conditions.[17][18] Another approach involves the copper-catalyzed oxidative reaction of aldehydes, amines, and elemental sulfur.[18]
-
Reaction of Vinyl Azides: 4-substituted 2-aminothiazoles can be synthesized from substituted vinyl azides and potassium thiocyanate, often using a palladium or iron catalyst.[18]
-
Electrochemical Synthesis: Electrochemical methods provide a green alternative by using an electric current to mediate the reaction, for instance, in the reaction of active methylene ketones with thioureas using NH₄I as a redox mediator.[15][19]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the Hantzsch synthesis and other routes, often leading to higher yields in shorter reaction times and under solvent-free conditions.[2][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Thiazole | 1. Incomplete α-halogenation of the starting ketone. 2. The alternative reagent is not suitable for the specific substrate. 3. Incorrect reaction temperature or time. 4. Degradation of starting materials or product under reaction conditions. | 1. Increase the stoichiometry of the halogenating agent slightly or add a catalyst (e.g., p-TsOH for NBS/NCS). 2. Screen different reagents (e.g., try I₂ or H₂O₂-HBr if NBS fails). 3. Optimize temperature and monitor the reaction by TLC to determine the optimal reaction time. 4. Use milder conditions or a more selective reagent. Consider a non-halogenative route. |
| Formation of Poly-halogenated Byproducts | The halogenating agent is too reactive or used in excess. | 1. Carefully control the stoichiometry (use 1.0-1.1 equivalents of the halogenating agent). 2. Switch to a milder reagent (e.g., catalytic I₂ instead of NBS). 3. Lower the reaction temperature to improve selectivity. |
| Unwanted Bromination on an Aromatic Ring | The substrate contains an activated aromatic ring that is susceptible to electrophilic bromination. | 1. Use a method that does not involve a strong electrophilic brominating agent. 2. Consider a metal-catalyzed pathway or an electrochemical synthesis. 3. Protect the activated aromatic ring prior to the thiazole synthesis. |
| Difficult Purification from Reagent Byproducts | The byproduct (e.g., succinimide from NBS/NCS/NIS) is co-eluting with the product or is difficult to remove. | 1. Perform an aqueous wash (e.g., with Na₂CO₃ solution) during workup to remove acidic imide byproducts.[20] 2. Use a reagent that produces more easily separable byproducts (e.g., the H₂O₂-HBr system only produces water).[9] 3. Recrystallization of the final product can be effective for removing soluble impurities. |
Data Summary
Table 1: Comparison of Alternative Halogenating Systems for Thiazole Synthesis
| Reagent/System | Typical Conditions | Advantages | Potential Issues |
| N-Chlorosuccinimide (NCS) | Acetonitrile or DCM, often with a catalytic acid.[11] | Readily available; provides access to chlorinated analogs. | Can be highly reactive; succinimide byproduct. |
| N-Iodosuccinimide (NIS) | Acetone or DCM, can be activated with TFA or H₂SO₄.[12][14] | Milder than NBS/NCS for some substrates; useful for iodo-thiazoles. | More expensive; succinimide byproduct. |
| H₂O₂-HBr System | Aqueous media, ambient temperature.[9][10] | "Green" alternative (water is the main byproduct); inexpensive reagents. | Requires handling of corrosive HBr; may not be suitable for acid-sensitive substrates. |
| Molecular Iodine (I₂) | Ethanol, reflux; often used catalytically.[15][16] | Mild conditions; can be catalytic; avoids imide byproducts. | Slower reaction times compared to more reactive agents. |
| Tribromoisocyanuric Acid (TBCA) | Aqueous medium, often with a base like DABCO.[17] | High-yielding for specific substrates like β-keto esters. | Byproducts can complicate purification. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole using Catalytic Iodine
This protocol is adapted from procedures involving the in situ generation of an α-haloketone using iodine.[15][16]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetophenone (1.0 eq), thiourea (1.2 eq), and iodine (0.1 eq).
-
Solvent Addition: Add ethanol as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Isolation: Neutralize the mixture with a saturated sodium bicarbonate solution, which will cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and air dry. The crude product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Green Synthesis of α-Bromoketone using the H₂O₂-HBr System
This protocol describes the bromination step, which can then be followed by a standard Hantzsch cyclization. It is based on greener bromination methods.[9][10]
-
Reaction Setup: In a round-bottom flask, dissolve the ketone substrate (e.g., acetophenone, 1.0 eq) in water or a mixture of water and a co-solvent.
-
Reagent Addition: Add hydrobromic acid (HBr, 48%, 1.2 eq). Cool the mixture in an ice bath.
-
Bromination: Slowly add hydrogen peroxide (H₂O₂, 30% aq., 1.2 eq) dropwise to the stirring solution. The in situ generation of Br₂ is often indicated by the formation of an orange/brown color.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting ketone by TLC.
-
Workup: Once the reaction is complete, quench any remaining bromine by adding a saturated solution of sodium bisulfite until the color disappears.
-
Intermediate Use: The resulting aqueous mixture containing the α-bromoketone can often be used directly in the next step by adding the thioamide and heating to induce cyclization. Alternatively, the α-bromoketone can be extracted with an organic solvent (e.g., ethyl acetate), dried, and used after solvent evaporation.
Visualized Workflows and Logic
Caption: General workflow for the Hantzsch thiazole synthesis.
Caption: Troubleshooting flowchart for addressing low product yields.
Caption: Decision tree for selecting an appropriate halogenating agent.
References
- 1. synarchive.com [synarchive.com]
- 2. sussex.figshare.com [sussex.figshare.com]
- 3. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. Environmentally Benign Electrophilic and Radical Bromination “On Water”: H2O2—HBr System versus N‐Bromosuccinimide. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 13. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Thiazole synthesis [organic-chemistry.org]
- 18. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemhelpasap.com [chemhelpasap.com]
Optimizing reaction conditions for "Ethyl 2-methylthiazole-5-carboxylate" cyclization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of Ethyl 2-methylthiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and established method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclization of an α-haloketone with a thioamide.[1] For this specific target molecule, the reactants are typically ethyl 2-chloroacetoacetate and thioacetamide.[3]
Q2: What are the necessary starting materials and reagents for this synthesis?
A2: The primary starting materials are ethyl 2-chloroacetoacetate and thioacetamide.[3] The reaction is often performed in a solvent like acetonitrile, and an amine base, such as triethylamine, is frequently added to facilitate the final dehydration step and improve yields.[3][4]
Q3: How can the progress of the cyclization reaction be monitored?
A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC).[5] This allows for the visualization of the consumption of the starting materials and the formation of the product.
Q4: What is a typical work-up and purification procedure for this reaction?
A4: A standard work-up involves cooling the reaction mixture, followed by an aqueous wash.[3] The product is then typically extracted into an organic solvent like ether.[3] The organic layer is often washed with a dilute acid (e.g., 10% HCl) to remove excess amine and other basic impurities.[3] After drying and concentrating the organic phase, the crude product can be further purified by vacuum drying or recrystallization.[3][5]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | The process is sensitive to the molar ratios of the reactants. It is recommended to use a molar excess of both thioacetamide (approx. 1.2 equivalents) and the amine base (approx. 2.5 equivalents) relative to the ethyl 2-chloroacetoacetate.[3] |
| Suboptimal Reaction Temperature | A slight exotherm is often observed upon mixing the reactants, which can be followed by a period at room temperature and then refluxing for 1-2 hours to drive the reaction to completion.[3][4] Insufficient heating can lead to an incomplete reaction. |
| Inefficient Dehydration Step | The final step of the Hantzsch synthesis is a dehydration reaction.[3] The addition of a tertiary amine like triethylamine is crucial for promoting this step and achieving high yields.[3] Previous methods without this base often resulted in significantly lower yields (e.g., 38%).[3] |
| Impure Starting Materials | Verify the purity of ethyl 2-chloroacetoacetate and thioacetamide. Impurities can lead to side reactions and lower the overall yield. |
Problem: Impure Product (e.g., multiple spots on TLC)
| Possible Cause | Recommended Solution |
| Incomplete Reaction | If starting material is still visible on TLC, extend the reflux time or ensure the reaction temperature is adequate. |
| Formation of Side Products | While the Hantzsch synthesis is generally high-yielding, improper conditions can lead to impurities.[6] Ensure the correct order of addition (add the chloroacetoacetate to the thioacetamide solution, then add the amine).[3] Purification via recrystallization or column chromatography may be necessary. |
| Residual Reagents | Unreacted triethylamine or thioacetamide can contaminate the final product. A wash with dilute HCl during the work-up is effective for removing the amine.[3] Recrystallization can help remove other residual starting materials. |
Data on Reaction Conditions
The following table summarizes various conditions used for the Hantzsch synthesis of thiazole-5-carboxylates, highlighting the high-yield process for the target compound.
| Entry | α-Haloketone | Thio-reagent | Solvent | Additive | Temp. | Time | Yield | Reference |
| 1 | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | Thioacetamide | Acetonitrile | Triethylamine | Reflux | 2 h | 90.6% | [3] |
| 2 | Ethyl 2-bromo-3-oxobutanoate* | Thiourea | Water/THF | None | 80°C | 2 h | 72% | [5] |
| 3 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water | SiW.SiO₂ | 65°C | 2-3.5 h | 79-90% | [7] |
| 4 | Ethyl 2-chloroacetoacetate | Hydrazines | Acetonitrile | None | Reflux | 2.5-5 h | 48-83% | [8] |
*Note: Entry 2 uses thiourea to produce the analogous 2-amino-thiazole, but the conditions are relevant for optimization. The α-haloketone is generated in situ from ethyl acetoacetate and NBS.[5]
Experimental Protocols & Visualizations
High-Yield Protocol for this compound
This protocol is adapted from a high-yield industrial process.[3][4]
Materials:
-
Thioacetamide (1.2 eq)
-
Acetonitrile
-
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq) [Note: The patent uses a trifluoromethyl analog, but the procedure is directly applicable to the non-fluorinated ethyl 2-chloroacetoacetate]
-
Triethylamine (2.5 eq)
-
Diethyl ether
-
10% Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge thioacetamide (1.2 eq) and acetonitrile.
-
Addition of Haloketone: To this solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise over approximately 15 minutes. An exotherm may be observed.
-
Intermediate Formation: Stir the reaction mixture for two hours at room temperature. A precipitate may form during this time.
-
Cyclization/Dehydration: Add triethylamine (2.5 eq) dropwise. The evolution of white fumes may be observed as the amine salt forms.
-
Heating: Gently reflux the reaction mixture for one hour. The color of the solution may change from yellow to brown.
-
Work-up:
-
Cool the mixture to room temperature.
-
Add water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2x).
-
Combine the organic extracts and wash with 10% HCl to remove residual triethylamine.
-
-
Isolation: Dry the ether layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under vacuum to yield the crude product, which can be further dried to obtain the final compound.
Reaction Pathway and Workflow Diagrams
References
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Green Chemistry Approaches to Ethyl 2-Methylthiazole-5-carboxylate Synthesis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of Ethyl 2-methylthiazole-5-carboxylate and its derivatives. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of a one-pot synthesis for Ethyl 2-amino-4-methylthiazole-5-carboxylate?
A1: The primary advantages of a one-pot synthesis include significantly improved yields, simplified operational procedures, and reduced reaction times compared to traditional two-step methods.[1][2][3] This approach avoids the isolation of intermediates, which can lead to product loss.[3] For instance, a one-pot method using ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea has been shown to increase the yield from less than 11% to 72%.[1][2][3]
Q2: What green chemistry principles are applied in the featured synthesis methods?
A2: The discussed synthetic protocols incorporate several green chemistry principles:
-
Atom Economy: One-pot reactions maximize the incorporation of starting materials into the final product.[1][2][3]
-
Use of Safer Solvents: Some methods utilize water-mediated solvent systems or greener solvents like polyethylene glycol (PEG-400), minimizing the use of hazardous organic solvents.[2][3][4]
-
Energy Efficiency: Ultrasound and microwave-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating.[4][5][6][7]
-
Use of Renewable Feedstocks: While not explicitly detailed for the primary starting materials, the use of efficient, high-yield reactions reduces overall waste.
Q3: Can ultrasound irradiation be used to synthesize derivatives of this compound?
A3: Yes, ultrasound-assisted synthesis is an effective and green method for preparing derivatives. For example, novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][3][5]diazaphosphole-6-carboxylates have been synthesized in high yields and short reaction times using ultrasonic irradiation at 50 °C.[5][6]
Q4: Is it possible to conduct the synthesis without a solvent?
A4: Yes, a solvent-free approach has been demonstrated for the synthesis of related thiazolo[3,2-a]pyrimidine-6-carboxylates. This involves the fusion of reactants at elevated temperatures (e.g., 120 °C), offering a greener alternative by eliminating solvent waste.[8]
Troubleshooting Guides
Issue 1: Low Yield in One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Possible Cause | Suggested Solution |
| Incomplete initial bromination of ethyl acetoacetate. | Ensure the reaction with NBS is carried out at a low temperature (below 0°C) and stirred for a sufficient time (e.g., 2 hours) until TLC analysis confirms the disappearance of the starting material.[2] |
| Sub-optimal reaction temperature for cyclization. | After the addition of thiourea, ensure the reaction mixture is heated to the recommended temperature (e.g., 80°C) for the specified duration (e.g., 2 hours) to drive the cyclization to completion.[2] |
| Side reactions due to improper stoichiometry. | Use the correct molar equivalents of reactants as specified in the protocol. For example, a slight excess of NBS (1.20 equiv.) is often used for the initial bromination.[2] |
| Inefficient purification. | Recrystallization from an appropriate solvent system (e.g., ethanol/water) is crucial for isolating a pure product and maximizing the recovered yield.[2] |
Issue 2: Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials. | Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure all starting materials are consumed before work-up.[2] |
| Formation of side-products. | Optimize reaction conditions such as temperature and reaction time. Ensure the dropwise addition of reagents where specified to control exotherms and minimize side reactions.[9] |
| Inadequate purification. | Employ appropriate purification techniques. Recrystallization is a common and effective method.[8] Column chromatography may be necessary for certain derivatives.[10] |
Issue 3: Reaction Not Proceeding to Completion
| Possible Cause | Suggested Solution |
| Insufficient heating or energy input (for thermal and microwave/ultrasound methods). | For conventional heating, ensure the reaction mixture reaches and is maintained at the target temperature.[2] For microwave-assisted synthesis, ensure the power is set correctly (e.g., 180 W).[4] For ultrasound-assisted synthesis, ensure the appropriate frequency and power are applied (e.g., 20 kHz, 250 W).[7] |
| Catalyst deactivation or insufficient amount. | If a catalyst is used, ensure it is active and used in the correct amount. Some catalysts, like silica sulfuric acid, are reusable but may lose activity over several cycles.[7] |
| Incorrect solvent system. | The choice of solvent can significantly impact reaction rates. Use the solvent system specified in the protocol (e.g., a mixture of water and THF for the one-pot synthesis).[2] |
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for Ethyl 2-amino-4-methylthiazole-5-carboxylate and Derivatives
| Method | Key Reactants | Solvent | Conditions | Time | Yield | Reference |
| One-Pot Synthesis | Ethyl acetoacetate, NBS, Thiourea | Water/THF | 80°C | 4 hours | 72% | [1][2] |
| Ultrasound-Assisted Synthesis (Derivative) | Ethyl 2-amino-4-methylthiazole-5-carboxylate, Aromatic aldehyde, Ethyl dichlorophosphite | THF | 50°C, Ultrasonic Irradiation | 30-90 min | High | [5][6] |
| Microwave-Assisted Synthesis | Acetyl acetone or Ethyl acetoacetate, NBS, Thiourea | PEG-400 | 180 W | 5 min | Good | [4] |
| Conventional Two-Step | Ethyl acetoacetate, NBS, Thiourea | Dichloromethane | Reflux | Longer | <11% | [3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[2]
-
Reaction Setup: In a reaction vessel, prepare a mixture of ethyl acetoacetate (1.00 equiv.) in water and tetrahydrofuran (THF).
-
Bromination: Cool the mixture to below 0°C. Add N-bromosuccinimide (NBS) (1.20 equiv.).
-
Stirring: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.
-
Cyclization: Add thiourea (1.00 equiv.) to the reaction mixture.
-
Heating: Heat the mixture to 80°C for 2 hours.
-
Work-up: After cooling, the precipitated solid is collected by filtration.
-
Purification: Wash the solid with a mixture of petroleum ether and ethyl acetate. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product.
Protocol 2: Ultrasound-Assisted Synthesis of Ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][3][5]diazaphosphole-6-carboxylates[6]
-
Initial Mixture: Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.00 equiv.) and an aromatic aldehyde (1.00 equiv.) in tetrahydrofuran (THF).
-
Initial Sonication: Expose the reaction mixture to ultrasound irradiation for 30 minutes.
-
Reagent Addition: Gradually add a solution of ethyl dichlorophosphite (1.00 equiv.) in THF, along with triethylamine (1.00 equiv.).
-
Final Sonication: Subject the resulting mixture to further ultrasound irradiation at 50°C for an additional 30–90 minutes.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting product can be purified by appropriate methods, such as recrystallization.
Visualizations
Caption: Workflow for the one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Caption: Workflow for the ultrasound-assisted synthesis of thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
- 5. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 10. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
Troubleshooting guide for the one-pot synthesis of substituted thiazoles
This guide provides troubleshooting solutions and frequently asked questions for the one-pot synthesis of substituted thiazoles, a common method in medicinal chemistry and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the one-pot synthesis of thiazoles can stem from several factors. The most common issues include incomplete reaction, degradation of starting materials or products, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Check Starting Material Quality: Ensure the purity of your α-haloketone and thioamide. Impurities can lead to side reactions and lower the yield.
-
Optimize Reaction Temperature: The reaction temperature is critical. For many standard syntheses, heating is required. However, excessive heat can cause decomposition. Try running the reaction at a lower temperature for a longer period or incrementally increasing the temperature.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like ethanol, DMF, or acetonitrile are commonly used. If you are experiencing low yields, consider screening different solvents.
-
Reaction Time: The reaction may not be running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Reagent Stoichiometry: Ensure the molar ratio of your reactants is correct. A slight excess of the thioamide is sometimes used to ensure the complete consumption of the α-haloketone.
Q2: I am observing significant side product formation. How can I minimize these impurities?
The formation of side products is a common challenge. The primary side products are often dimers of the thioamide or products from the self-condensation of the α-haloketone.
Troubleshooting Steps:
-
Control the Rate of Addition: Adding the α-haloketone slowly to the reaction mixture containing the thioamide can minimize its self-condensation.
-
Adjust the pH: The pH of the reaction mixture can influence the formation of side products. The addition of a non-nucleophilic base, like pyridine or triethylamine, can sometimes suppress side reactions.
-
Lower the Reaction Temperature: High temperatures can promote the formation of side products. Running the reaction at a lower temperature may improve the selectivity towards the desired thiazole.
Q3: I am having difficulty purifying my substituted thiazole. What are the recommended purification methods?
Purification of substituted thiazoles can be challenging due to the potential for similar polarities between the product and any unreacted starting materials or side products.
Troubleshooting Steps:
-
Column Chromatography: This is the most common method for purification. A careful selection of the solvent system is crucial. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: If your thiazole has a basic nitrogen atom that is not sterically hindered, you may be able to use an acid-base extraction to separate it from neutral impurities.
Key Experimental Protocol: Hantzsch Thiazole Synthesis (One-Pot)
This protocol provides a general procedure for the one-pot synthesis of a substituted thiazole from an α-haloketone and a thioamide.
Materials:
-
α-haloketone (1.0 eq)
-
Thioamide (1.1 eq)
-
Ethanol (or another suitable solvent)
-
Pyridine (optional, as a base)
Procedure:
-
Dissolve the thioamide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
If using a base, add it to the solution.
-
Slowly add a solution of the α-haloketone in ethanol to the flask at room temperature over a period of 15-30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
The following table summarizes typical reaction conditions and their impact on the yield of substituted thiazoles.
| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | 78 | 4 | 75-85 |
| Pyridine | DMF | 100 | 2 | 80-90 |
| Triethylamine | Acetonitrile | 82 | 6 | 70-80 |
| None | Microwave | 120 | 0.25 | 85-95 |
Visual Guides
Caption: A typical experimental workflow for the one-pot synthesis of substituted thiazoles.
Caption: A troubleshooting decision tree for common issues in thiazole synthesis.
Technical Support Center: Purification of Ethyl 2-methylthiazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "Ethyl 2-methylthiazole-5-carboxylate".
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities often originate from the starting materials and side reactions during synthesis. Based on typical synthetic routes, potential impurities include:
-
Unreacted starting materials: Such as ethyl 2-chloroacetoacetate and thioacetamide or related thioamides.
-
Side-products: Formation of isomeric thiazoles or byproducts from undesired condensation reactions.
-
Residual solvents: Solvents used during the reaction or initial work-up, like ethanol, ethyl acetate, or acetonitrile.[1][2]
-
Hydrolyzed product: 2-methylthiazole-5-carboxylic acid, which can form if the ester is exposed to acidic or basic conditions during work-up.
Q2: My crude product is a dark-colored oil or solid. How can I decolorize it?
A2: The presence of color often indicates polymeric or high molecular weight byproducts. An initial purification step can be treatment with activated carbon.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate). Add a small amount of activated carbon (typically 1-5% by weight of the crude product). Stir the mixture at room temperature for 30-60 minutes. Filter the mixture through a pad of celite to remove the activated carbon. The filtrate can then be subjected to further purification methods like recrystallization or column chromatography.
Q3: I have a solid crude product. What is the recommended recrystallization procedure?
A3: Recrystallization is an effective method for purifying solid crude "this compound". The choice of solvent is crucial.
-
Recommended Solvents: Ethyl acetate and n-butanol have been reported as effective recrystallization solvents for similar thiazole derivatives.[3][4] A mixture of solvents, such as ethanol/water, can also be tested.
-
General Protocol:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent to form a saturated solution.
-
If the solution is colored, you may perform the activated carbon treatment as described in Q2.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Q4: My product is an oil or a low-melting solid, and recrystallization is not effective. What should I do?
A4: For oily products or when recrystallization fails to yield a pure compound, column chromatography is the recommended purification method.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is typically effective. The polarity of the eluent system should be optimized using Thin Layer Chromatography (TLC) to achieve good separation between the desired product and impurities. A common starting point is a gradient of ethyl acetate in hexane (e.g., from 5% to 30% ethyl acetate).
-
General Protocol:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions to obtain the purified product.
-
Q5: How can I confirm the purity of my final product?
A5: The purity of "this compound" can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity. A purity of >98% is often desired for pharmaceutical applications.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides structural confirmation and can reveal the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. For a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, a melting point of 172-173 °C was reported for a high-purity sample.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
This protocol is suitable for solid crude products.
-
Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at the boiling point of the solvent.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for oily or impure solid products.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate to find a solvent system that gives the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture identified in the TLC analysis. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC. Spot each fraction on a TLC plate and visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified "this compound".
Data Presentation
Table 1: Comparison of Purification Methods for Thiazole Derivatives
| Purification Method | Typical Purity Achieved | Typical Yield | Reference |
| Recrystallization (Ethyl Acetate) | >98% | 72% | [3] |
| Recrystallization (n-Butanol) | >98.5% (by HPLC) | High | [4] |
| Column Chromatography | >99% | Variable | [4] |
Mandatory Visualization
References
- 1. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 2. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
Stability and degradation issues of "Ethyl 2-methylthiazole-5-carboxylate" under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 2-methylthiazole-5-carboxylate under acidic conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: Under acidic conditions, the primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the ethyl ester functional group. This reaction yields 2-methylthiazole-5-carboxylic acid and ethanol.[1][2][3] The reaction is reversible, but in the presence of a large excess of water, the equilibrium favors the formation of the carboxylic acid and alcohol.[1][3]
Q2: What are the typical conditions for conducting a forced degradation study of this compound in an acidic medium?
A2: Forced degradation studies are performed to understand the stability of a molecule under stress conditions.[4][5] For acid hydrolysis, typical conditions involve dissolving the compound in an acidic solution and heating it for a defined period. According to ICH guidelines, common stress conditions include:
-
Acid: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).[4]
-
Temperature: Elevated temperatures, often in the range of 60°C to 80°C, are used to accelerate degradation.[5]
-
Duration: The experiment duration can range from a few hours to several days, depending on the stability of the compound.[5] The goal is to achieve a target degradation of 5-20%.[6]
Q3: Is the thiazole ring of this compound susceptible to degradation under acidic conditions?
A3: The thiazole ring is an aromatic heterocycle and is generally stable.[7] However, under harsh conditions of concentrated acid and high temperatures, which are typically more severe than those used for standard forced degradation studies, the thiazole ring may be susceptible to cleavage. For the purposes of typical stability and degradation studies focusing on the ester hydrolysis, the thiazole ring is expected to remain intact.
Q4: How can I monitor the degradation of this compound and quantify its degradation product?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the preferred technique for monitoring the degradation of this compound. This method should be capable of separating the parent compound from its degradation product, 2-methylthiazole-5-carboxylic acid, and any other potential impurities. The quantification of the parent compound and the degradation product can be achieved by using a validated HPLC method with appropriate reference standards.
Q5: What should I do if I observe more than 20% degradation in my initial acid stress study?
A5: If you observe more than 20% degradation, it is advisable to reduce the harshness of the stress conditions.[5] You can achieve this by:
-
Decreasing the concentration of the acid.
-
Lowering the temperature of the reaction.
-
Reducing the duration of the experiment.
The aim is to achieve a level of degradation (typically 5-20%) that is sufficient to demonstrate the stability-indicating nature of your analytical method without completely degrading the parent compound.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial acidic stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions by: - Increasing the acid concentration (e.g., from 0.1 M to 1 M HCl). - Increasing the temperature (e.g., from 60°C to 80°C). - Extending the duration of the experiment. |
| Complete degradation of the starting material is observed. | The stress conditions are too harsh. | Reduce the severity of the stress conditions by: - Decreasing the acid concentration. - Lowering the temperature. - Shortening the experiment duration. |
| Poor separation between the parent compound and the degradation product in HPLC analysis. | The chromatographic method is not optimized. | Develop a stability-indicating HPLC method. This may involve: - Screening different columns (e.g., C18, C8). - Optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer). - Adjusting the pH of the mobile phase. - Optimizing the gradient elution program. |
| Appearance of multiple unknown peaks in the chromatogram. | This could be due to secondary degradation of the primary degradant, impurities in the starting material, or interactions with excipients (if in a formulation). | - Attempt to identify the unknown peaks using techniques like LC-MS. - If secondary degradation is suspected, use milder stress conditions. - Analyze a blank (matrix without the active ingredient) to rule out interference from excipients. |
Experimental Protocols
Protocol for Acidic Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
1. Preparation of Solutions:
-
Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acidic Solution: Prepare a solution of 0.1 M Hydrochloric Acid (HCl) in water.
2. Stress Condition Procedure:
-
Transfer a known volume of the stock solution into a reaction vessel (e.g., a volumetric flask or a sealed vial).
-
Add a sufficient volume of 0.1 M HCl to achieve the desired final concentration of the drug (e.g., 100 µg/mL).
-
Heat the solution at a controlled temperature (e.g., 60°C) in a water bath or oven for a specified time (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the sample by adding an equimolar amount of a suitable base (e.g., 0.1 M Sodium Hydroxide) to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
3. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the degradation product (2-methylthiazole-5-carboxylic acid).
4. Data Presentation:
-
Calculate the percentage of degradation at each time point.
-
Summarize the data in a table.
Data Presentation
The following tables are templates for presenting quantitative data from your experiments. Due to the lack of specific literature data for this compound, these tables should be populated with your experimental results.
Table 1: Stability of this compound in 0.1 M HCl at 60°C
| Time (hours) | % this compound Remaining | % 2-methylthiazole-5-carboxylic acid Formed |
| 0 | 100 | 0 |
| 2 | [Your Data] | [Your Data] |
| 4 | [Your Data] | [Your Data] |
| 8 | [Your Data] | [Your Data] |
| 12 | [Your Data] | [Your Data] |
| 24 | [Your Data] | [Your Data] |
Table 2: Effect of Acid Concentration and Temperature on Degradation after 8 hours
| Acid Concentration (M HCl) | Temperature (°C) | % Degradation of this compound |
| 0.1 | 60 | [Your Data] |
| 0.1 | 80 | [Your Data] |
| 1.0 | 60 | [Your Data] |
| 1.0 | 80 | [Your Data] |
Mandatory Visualizations
Acid-Catalyzed Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis pathway.
Experimental Workflow for Forced Degradation Study
Caption: Forced degradation experimental workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of One-Pot vs. Two-Step Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Ethyl 2-amino-4-methylthiazole-5-carboxylate, a key building block for various pharmaceutical agents, can be synthesized through different methodologies. This guide provides an objective comparison between the prevalent one-pot and the traditional two-step synthetic routes, supported by experimental data and detailed protocols to inform your selection of the most suitable method.
The synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate typically proceeds via the Hantzsch thiazole synthesis, involving the reaction of an α-halocarbonyl compound with a thioamide. The primary divergence in the discussed methods lies in the execution of the halogenation and cyclization steps: either sequentially with isolation of the intermediate (two-step) or concurrently in a single reaction vessel (one-pot).
Quantitative Performance Comparison
The choice between a one-pot and a two-step synthesis can significantly impact the overall efficiency of the process. The following table summarizes the key quantitative metrics for each method.
| Metric | One-Pot Synthesis | Two-Step Synthesis (Traditional) | Two-Step Synthesis (High-Yield Variation) |
| Overall Yield | 72%[1] | < 11%[1] | > 98% |
| Reaction Time | ~4 hours[1] | > 20 hours (for bromination alone)[2] | ~5-5.5 hours |
| Intermediate Isolation | Not required | Required | Not explicitly required for purification |
| Work-up Complexity | Simplified | Tedious[1] | Moderate |
Experimental Workflows
The logical flow of each synthetic approach is visualized below, highlighting the key stages from starting materials to the final product.
Detailed Experimental Protocols
One-Pot Synthesis Protocol
This protocol is adapted from an efficient, high-yield, one-pot procedure.[1]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution (NH₃·H₂O)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a reaction vessel, a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.
-
N-Bromosuccinimide (0.06 mol) is added to the cooled mixture.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Thiourea (0.05 mol) is then added to the mixture.
-
The reaction mixture is heated to 80°C for 2 hours.[1]
-
After cooling to room temperature, the mixture is filtered to remove any insoluble substances.
-
Ammonia solution (8.0 mL) is added to the filtrate, and the resulting yellow precipitate is stirred at room temperature for 10 minutes.
-
The precipitate is filtered, washed with water, and recrystallized from ethyl acetate to yield the final product.
Two-Step Synthesis Protocol (Traditional)
This protocol is a representation of the conventional two-step synthesis, which is characterized by lower yields.
Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate
-
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Dichloromethane
-
-
Procedure:
Step 2: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Materials:
-
Ethyl 2-bromo-3-oxobutanoate (from Step 1)
-
Thiourea
-
-
Procedure:
-
The purified ethyl 2-bromo-3-oxobutanoate is reacted with thiourea.
-
The resulting product is then isolated and purified to obtain Ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Comparative Analysis
One-Pot Synthesis:
The one-pot synthesis presents a significant improvement over the traditional two-step method in terms of efficiency. By eliminating the need for isolation and purification of the intermediate, this method drastically reduces reaction time and simplifies the overall workflow.[1] The reported yield of 72% is substantially higher than the less than 11% yield of the conventional two-step process.[1] This approach is also more environmentally friendly by reducing the use of solvents and minimizing waste from intermediate purification steps. The "one-pot cooking" of bromination and cyclization simplifies the operation and makes the process more straightforward.[2][3]
Two-Step Synthesis:
The traditional two-step synthesis, while fundamental in demonstrating the reaction pathway, suffers from low overall yields and a cumbersome, time-consuming process.[1] The isolation of the bromo-intermediate is often challenging and contributes to the significant loss of material. However, it is important to note that variations of the two-step synthesis have been developed to address these shortcomings. For instance, a patented method reports a yield of over 98% by optimizing the reaction conditions, including the use of ethanol and sodium carbonate and carefully controlling the temperature. This high-yield variation, while still technically a two-step process in terms of sequential reactions, can be performed in a more streamlined manner without extensive purification of the intermediate.
Conclusion
For the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate, the one-pot method offers a clear advantage in terms of yield, reaction time, and operational simplicity when compared to the traditional two-step approach. This makes it a highly attractive option for both laboratory-scale synthesis and potential industrial applications. While high-yield variations of the two-step process exist, the inherent efficiency and reduced complexity of the one-pot synthesis make it a compelling choice for researchers seeking a practical and effective method for obtaining this valuable chemical intermediate. The selection between these methods will ultimately depend on the specific requirements of the research or development project, including scale, available resources, and desired purity.
References
A Comparative Guide to Ethyl 2-methylthiazole-5-carboxylate and Ethyl 2-aminothiazole-5-carboxylate in Drug Design
In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone for the development of novel therapeutic agents. Among the myriad of thiazole derivatives, Ethyl 2-methylthiazole-5-carboxylate and Ethyl 2-aminothiazole-5-carboxylate have emerged as pivotal building blocks in drug design. This guide provides a comprehensive comparison of these two compounds, supported by experimental data, to assist researchers in selecting the appropriate scaffold for their drug discovery programs.
Physicochemical Properties: A Tale of Two Substituents
The seemingly minor difference between a methyl group and an amino group at the 2-position of the thiazole ring imparts distinct physicochemical properties to these molecules. These differences can significantly influence their solubility, reactivity, and pharmacokinetic profiles.
| Property | This compound | Ethyl 2-aminothiazole-5-carboxylate |
| Molecular Formula | C₇H₉NO₂S[1] | C₆H₈N₂O₂S |
| Molecular Weight | 171.22 g/mol [1][2] | 172.21 g/mol |
| Appearance | Solid[2] | White to yellow or light brown crystal or powder[3] |
| Melting Point | Not available | 159-163 °C |
| Solubility | Data not readily available | Insoluble in water[3] |
| LogP (Predicted) | ~1.5 | ~0.9 |
Synthesis and Experimental Protocols
Both compounds can be synthesized through variations of the Hantzsch thiazole synthesis. The choice of reactants for the cyclization step is the key differentiator.
General Synthesis Workflow
References
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of Ethyl 2-Methylthiazole-5-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the thiazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a wide array of biological activities. This guide provides a comprehensive comparison of the biological activities of derivatives based on the "Ethyl 2-methylthiazole-5-carboxylate" core, offering a valuable resource for the design and development of novel therapeutic agents.
This guide synthesizes experimental data on the antimicrobial and anticancer properties of various substituted this compound analogs. Detailed experimental protocols for key biological assays are provided to ensure reproducibility and aid in the design of future studies. Furthermore, critical signaling pathways implicated in the anticancer activity of these derivatives are visualized to facilitate a deeper understanding of their mechanism of action.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. The following tables summarize the quantitative data from various studies, focusing on antimicrobial and anticancer activities.
Antimicrobial Activity
Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been extensively studied for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify their efficacy.
Table 1: Antimicrobial Activity of Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives
| Compound ID | Substituent at 2-amino position | Bacterial/Fungal Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 1 | Unsubstituted (-NH₂) | Staphylococcus aureus | - | - | [1][2] |
| 5a | 2-chlorobenzoyl | Staphylococcus aureus | 125 | 250 | [1] |
| 5b | 4-chlorobenzoyl | Staphylococcus aureus | 125 | 250 | [1] |
| 5c | 2,4-dichlorobenzoyl | Staphylococcus aureus | 62.5 | 125 | [1] |
| 5d | 4-methylbenzoyl | Staphylococcus aureus | 250 | 500 | [1] |
| 5e | 4-methoxybenzoyl | Staphylococcus aureus | 250 | 500 | [1] |
| 5f | 4-nitrobenzoyl | Staphylococcus aureus | 62.5 | 125 | [1] |
| 12f | 4-(4-chlorophenyl)-thiazol-2-yl | Staphylococcus aureus | 6.25 | 12.5 | [2] |
| 12f | 4-(4-chlorophenyl)-thiazol-2-yl | Bacillus subtilis | 6.25 | 12.5 | [2] |
| Ampicillin | (Reference) | Staphylococcus aureus | 6.25 | - | [2] |
| Gentamicin | (Reference) | Staphylococcus aureus | 3.12 | - | [2] |
| 5a | 2-chlorobenzoyl | Candida albicans | >500 | >500 | [1] |
| 12f | 4-(4-chlorophenyl)-thiazol-2-yl | Candida albicans | 125 | 250 | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibition percentage (GI50) are commonly used metrics to assess cytotoxicity.
Table 2: Anticancer Activity of Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives
| Compound ID | Substituent at 2-amino position | Cancer Cell Line | IC50 (µM) | GI50 (µM) | Reference |
| 9b | 2-(4-chlorophenyl)-2-oxoethyl | Leukemia (K-562) | - | 1.58 | [2] |
| 9b | 2-(4-chlorophenyl)-2-oxoethyl | Non-Small Cell Lung (NCI-H460) | - | 2.21 | [2] |
| 9b | 2-(4-chlorophenyl)-2-oxoethyl | Colon Cancer (HCT-116) | - | 1.86 | [2] |
| 9b | 2-(4-chlorophenyl)-2-oxoethyl | CNS Cancer (SF-268) | - | 2.04 | [2] |
| 9b | 2-(4-chlorophenyl)-2-oxoethyl | Melanoma (UACC-257) | - | 1.95 | [2] |
| 9b | 2-(4-chlorophenyl)-2-oxoethyl | Ovarian Cancer (OVCAR-3) | - | 2.14 | [2] |
| 9b | 2-(4-chlorophenyl)-2-oxoethyl | Renal Cancer (786-0) | - | 1.78 | [2] |
| 9b | 2-(4-chlorophenyl)-2-oxoethyl | Prostate Cancer (PC-3) | - | 2.29 | [2] |
| 9b | 2-(4-chlorophenyl)-2-oxoethyl | Breast Cancer (MCF7) | - | 2.34 | [2] |
| 10b | 2-(4-chlorophenyl)-2-hydroxyiminoethyl | Leukemia (K-562) | - | 3.98 | [2] |
| 12f | 4-(4-chlorophenyl)-thiazol-2-yl | Leukemia (K-562) | - | 3.16 | [2] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of scientific findings. Below are the protocols for the key biological assays cited in this guide.
Antimicrobial Susceptibility Testing
Serial Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Drug Dilutions: A series of twofold dilutions of the test compound is prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that shows no visible growth of the microorganism.
-
Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Agar Diffusion Method: This method is used for qualitative screening of antimicrobial activity.[2]
-
Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Test Compound: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
In Vitro Anticancer Screening (NCI-60 Human Tumor Cell Line Screen)
The U.S. National Cancer Institute (NCI) has a standardized protocol for screening potential anticancer agents against a panel of 60 human tumor cell lines.[2]
-
Cell Culture: The 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Drug Treatment: Cells are seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds are then added at various concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: The Sulforhodamine B (SRB) assay is used to determine cell viability. SRB is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins.
-
Data Analysis: The optical density is measured at 515 nm. The GI50 value is calculated, which is the drug concentration resulting in a 50% reduction in the net protein increase (as measured by SRB staining) in control cells during the drug incubation.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is paramount in drug development. Thiazole derivatives have been shown to exert their anticancer effects through various signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for drug discovery.
References
Spectroscopic analysis and confirmation of "Ethyl 2-methylthiazole-5-carboxylate" structure
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Key Fragments
The primary goal of the analysis is to confirm the connectivity and chemical environment of each component of the Ethyl 2-methylthiazole-5-carboxylate molecule (Molecular Formula: C₇H₉NO₂S, Molecular Weight: 171.22 g/mol ). The structure can be broken down into four key fragments, each with a distinct spectroscopic signature:
-
Ethyl Ester Group: Comprising an ethyl chain (-CH₂CH₃) and a carboxylate group (C=O).
-
Thiazole Ring: The core heterocyclic structure.
-
2-Methyl Group: The methyl group attached to the C2 position of the thiazole ring.
-
Thiazole Ring Proton: The lone proton at the C4 position.
Comparison of Spectroscopic Data
The following sections detail the expected data from each spectroscopic technique and the structural information that can be gleaned.
Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.
Table 1: Expected ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Assigned Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Fragment |
|---|---|---|---|---|
| Thiazole-CH | ~8.2 - 8.4 | Singlet (s) | N/A | Thiazole Ring Proton (H4) |
| O-CH₂ -CH₃ | ~4.3 - 4.4 | Quartet (q) | ~7.1 | Ethyl Ester Group |
| CH₃ (on ring) | ~2.7 - 2.8 | Singlet (s) | N/A | 2-Methyl Group |
| O-CH₂-CH₃ | ~1.3 - 1.4 | Triplet (t) | ~7.1 | Ethyl Ester Group |
-
Analysis : The singlet at ~8.3 ppm is characteristic of the lone proton on the electron-deficient thiazole ring. The quartet and triplet are classic patterns for an ethyl group, with their coupling confirming their adjacency. The singlet at ~2.7 ppm indicates a methyl group with no adjacent protons, consistent with its attachment to the thiazole ring.
Carbon-13 NMR (¹³C NMR) identifies the different carbon environments within the molecule.
Table 2: Expected ¹³C NMR Data (Solvent: CDCl₃)
| Assigned Carbon(s) | Expected Chemical Shift (δ, ppm) | Inferred Fragment |
|---|---|---|
| C =O | ~162 | Ethyl Ester Group (Carbonyl) |
| Thiazole C 2 | ~167 | Thiazole Ring |
| Thiazole C 5 | ~125 | Thiazole Ring |
| Thiazole C 4 | ~148 | Thiazole Ring |
| O -CH₂ | ~61 | Ethyl Ester Group |
| Ring-C H₃ | ~19 | 2-Methyl Group |
| O-CH₂-C H₃ | ~14 | Ethyl Ester Group |
-
Analysis : The signal in the ~162 ppm region confirms the ester carbonyl carbon. The three distinct signals in the aromatic region (~125-167 ppm) are characteristic of the three unique carbons of the substituted thiazole ring. The remaining aliphatic signals correspond to the carbons of the ethyl and methyl groups.
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Inferred Fragment |
|---|---|---|---|
| ~2980 | C-H Stretch (sp³) | Alkane | Ethyl & Methyl Groups |
| ~1720 | C=O Stretch | Ester | Ethyl Ester Group |
| ~1540 | C=N Stretch | Imine | Thiazole Ring |
| ~1250 | C-O Stretch | Ester | Ethyl Ester Group |
-
Analysis : The most prominent and diagnostic peak is the strong absorption around 1720 cm⁻¹, which is definitive evidence for the carbonyl (C=O) group of the ester. The C=N stretch confirms the heterocyclic ring structure, and the C-H and C-O stretches support the presence of the aliphatic and ester moieties, respectively.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 4: Expected Mass Spectrometry Data (Mode: ESI+)
| m/z Value | Ion | Inferred Information |
|---|---|---|
| 172.04 | [M+H]⁺ | Molecular Weight Confirmation |
| 144.04 | [M - C₂H₄ + H]⁺ | Loss of ethene from ethyl group |
| 126.03 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |
-
Analysis : The primary purpose is to confirm the molecular weight. The presence of a molecular ion peak (or [M+H]⁺) at m/z 172 confirms the molecular formula of C₇H₉NO₂S. The fragmentation pattern, such as the loss of the ethoxy radical or ethene, further supports the proposed ester structure.
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are as follows:
-
Sample Preparation : The compound (10-20 mg for NMR, <1 mg for others) is dissolved in a suitable deuterated solvent, typically Chloroform-d (CDCl₃), for NMR analysis. For IR, the sample can be analyzed neat as a thin film on a salt plate or as a KBr pellet. For MS, the sample is dissolved in a volatile solvent like methanol or acetonitrile.
-
¹H and ¹³C NMR Spectroscopy : Spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy : Spectra are recorded on an FTIR spectrometer. The data is collected over a range of 4000-400 cm⁻¹, and vibrational frequencies are reported in reciprocal centimeters (cm⁻¹).
-
Mass Spectrometry (MS) : High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the exact mass and elemental composition.
Visualization of Analytical Workflow and Structural Confirmation
The following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic data and the molecular structure.
Comparative Study of Catalysts for the Synthesis of Ethyl 2-methylthiazole-5-carboxylate
The synthesis of Ethyl 2-methylthiazole-5-carboxylate, a key intermediate in the development of various pharmaceuticals, is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-halo-β-ketoester with a thioamide. The choice of catalyst and reaction conditions significantly influences the efficiency, yield, and environmental impact of the synthesis. This guide provides a comparative analysis of various catalytic systems reported for this transformation, supported by available experimental data.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems in the synthesis of this compound and its analogues.
| Catalyst/Reaction System | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Key Advantages |
| Traditional Hantzsch | Ethyl 2-chloroacetoacetate, Thioacetamide | Dimethylformamide (DMF) | Reflux | Not Specified | 38 | Simple, well-established method. |
| Amine Catalysis | Ethyl 4,4,4-trifluoro-2-chloroacetoacetate, Thioacetamide | Acetonitrile | Not Specified | Not Specified | 90.6 | High yield, improved efficiency over traditional method.[1] |
| Acid Catalysis | Ethyl acetoacetate, Thioacetamide | Not Specified | Not Specified | Not Specified | Not Specified | Avoids halogenated reagents.[2] |
| One-Pot NBS System | Ethyl acetoacetate, N-Bromosuccinimide (NBS), Thiourea | Water/THF | 80°C | 2 hours | 72 | One-pot procedure, avoids isolation of intermediates, environmentally friendlier solvent system.[3][4] |
| Gold Catalysis | α-haloketones, Thioamides | Not Specified | Room Temperature | Not Specified | >90 | High turnover numbers (up to 99,000), mild reaction conditions.[5] |
| Enzymatic Catalysis | Not Specified | Not Specified | Not Specified | 7 hours | 90 | Environmentally benign, high selectivity.[5] |
| Heterogeneous Catalysis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Ethanol/Water | 65°C | 2-3.5 hours | 79-90 | Catalyst is reusable and easily separated.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Amine-Catalyzed Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate [1]
-
Reactants: A solution of ethyl 4,4,4-trifluoro-2-chloroacetoacetate in acetonitrile is treated with thioacetamide in the presence of triethylamine.
-
Stoichiometry: Both thioacetamide and triethylamine are used in molar excess relative to the ethyl 4,4,4-trifluoro-2-chloroacetoacetate.
-
Procedure: The reactants are combined in acetonitrile and stirred. After the reaction is complete, the mixture is cooled, and water is added. The product is extracted with ether, washed with 10% HCl, and concentrated under vacuum to yield the desired product.
2. One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate using NBS [3][7]
-
Reactants: Ethyl acetoacetate, N-Bromosuccinimide (NBS), and thiourea.
-
Solvent: A mixture of water and tetrahydrofuran (THF).
-
Procedure: To a mixture of ethyl acetoacetate in water and THF at a temperature below 0°C, NBS is added. The reaction mixture is stirred at room temperature for 2 hours. Following this, thiourea is added, and the mixture is heated to 80°C for 2 hours. The product is then isolated.
3. Heterogeneous Catalysis using Silica Supported Tungstosilisic Acid [6]
-
Reactants: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes.
-
Catalyst: Silica supported tungstosilisic acid (15 mol%).
-
Solvent: A 1:1 mixture of ethanol and water.
-
Procedure: A mixture of the reactants and the catalyst in the solvent is refluxed at 65°C with stirring for 2 to 3.5 hours. Alternatively, the reaction can be conducted under ultrasonic activation at room temperature for 1.5 to 2 hours. The solid product is filtered, washed with ethanol, and the catalyst is removed by filtration after dissolving the product in acetone.
Visualizations
Diagram 1: General Hantzsch Thiazole Synthesis Pathway
Caption: The Hantzsch reaction pathway for thiazole synthesis.
Diagram 2: Experimental Workflow for Catalyst Comparison
Caption: A logical workflow for comparing catalyst performance.
References
- 1. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 2. Buy 2-Methyl-4-(propylthio)thiazole-5-carboxylic acid [smolecule.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy Mthis compound | 53233-90-2 [smolecule.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Antifungal Activity of Ethyl 2-methylthiazole-5-carboxylate Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal activity of ethyl 2-methylthiazole-5-carboxylate analogues. The information presented herein is intended to support research and development efforts in the discovery of novel antifungal agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Introduction to Thiazole-based Antifungal Agents
Thiazole derivatives have emerged as a promising class of compounds in the search for new antifungal therapies. Their mechanism of action often involves the disruption of essential fungal cellular processes, making them attractive candidates for overcoming existing drug resistance. This guide focuses on analogues of this compound, exploring how structural modifications influence their antifungal efficacy.
Comparative Antifungal Activity
The following tables summarize the in vitro antifungal activity of various thiazole derivatives, including analogues of this compound. The data has been compiled from multiple studies to provide a comparative perspective. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 1: Antifungal Activity of Thiazole Derivatives against Yeast Pathogens
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Series A: (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | |||
| T2 | Candida albicans (clinical isolates) | 0.008–0.98 | [1] |
| T3 | Candida albicans (clinical isolates) | 0.008–0.98 | [1] |
| T4 | Candida albicans (clinical isolates) | 0.008–0.98 | [1] |
| T7 | Candida albicans (clinical isolates) | 0.48–7.81 | [1] |
| Series B: 2-amino-4,5-diarylthiazole derivatives | |||
| 5a8 | Candida albicans | 9 µM (MIC80) | [2] |
| Reference Compounds | |||
| Nystatin | Candida albicans (clinical isolates) | 0.015–7.81 | [1] |
| Fluconazole | Candida albicans | - | [2] |
Table 2: Antifungal Activity of Thiazole Derivatives against Mold Pathogens
| Compound ID | Fungal Strain | Inhibition (%) at 50 ppm | Reference |
| Series C: 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | |||
| Compound X | Fusarium graminearum | - | [3] |
| Compound Y | Thanatephorus cucumeris | - | [3] |
| Compound Z | Botrytis cinerea | - | [3] |
| Data for specific inhibition percentages were not provided in the abstract. |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis and Induction of Cellular Stress
Thiazole antifungals, like other azoles, primarily exert their effect by inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane.[4][5]
Signaling Pathway of Thiazole Antifungal Action
The primary target of many thiazole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[4] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[5] This disruption in the cell membrane triggers a cascade of cellular stress responses.[4][5]
Caption: Mechanism of action of thiazole analogues on the fungal ergosterol biosynthesis pathway.
Experimental Protocols
The following section details a standardized protocol for determining the in vitro antifungal susceptibility of the this compound analogues, based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Broth Microdilution Antifungal Susceptibility Testing
This method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Experimental Workflow
Caption: Workflow for the broth microdilution antifungal susceptibility testing method.
Detailed Methodology:
-
Preparation of Antifungal Stock Solutions: Dissolve the this compound analogues in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microdilution Plates:
-
In a sterile 96-well microtiter plate, add 100 µL of RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to all wells except the first column.
-
Add 200 µL of the antifungal stock solution (appropriately diluted in RPMI) to the first well of each row designated for that compound.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate, resulting in a final volume of 200 µL per well.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24 to 48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
-
The MIC can be determined visually or by using a spectrophotometric plate reader.
-
Conclusion
The available data suggests that this compound analogues and other thiazole derivatives represent a promising avenue for the development of new antifungal agents. Their mechanism of action, targeting the essential ergosterol biosynthesis pathway, is well-established for the broader class of azole antifungals. The quantitative data, while not exhaustive for a specific series of this compound analogues, indicates that potent antifungal activity can be achieved with this scaffold.
Further research should focus on synthesizing and screening a broader and more structurally diverse library of these analogues against a standardized panel of clinically relevant fungal pathogens. This will enable a more direct and robust comparison of their structure-activity relationships and help identify lead candidates for further preclinical development. The standardized experimental protocols outlined in this guide provide a framework for generating reliable and comparable data to advance these efforts.
References
- 1. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Vitro Testing Protocols for Ethyl 2-methylthiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The ethyl 2-methylthiazole-5-carboxylate scaffold is a cornerstone in the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of in-vitro testing protocols for derivatives of this compound, with a focus on anticancer and enzyme inhibitory activities. The information herein is collated from recent studies to assist researchers in designing and evaluating their own experimental workflows.
Anticancer Activity: A Comparative Analysis of Cytotoxicity
Derivatives of this compound have been extensively evaluated for their potential as anticancer agents against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic activity of these compounds.
| Compound Class | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1] |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [1] | |
| Thiazole-1,2,3-triazole hybrids | Human Glioblastoma | 3.20 ± 0.32 | Temozolomide | - | [2] |
| Human Glioblastoma | 4.72 ± 3.92 | Temozolomide | - | [2] | |
| Human Glioblastoma | 10.67 ± 0.94 | Temozolomide | - | [2] | |
| Thiazol-2-imine derivatives | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | - | - | [3] |
| 2-Amino-4-methylthiazole-5-carboxylate derivatives | EKVX (Non-Small Cell Lung Cancer) | 0.865 | - | - | [4][5] |
| MDA-MB-468 (Breast Cancer) | 1.20 | - | - | [4][5] | |
| HOP-92 (Non-Small Cell Lung Cancer) | 0.34 | - | - | [4][5] |
Enzyme Inhibition: Targeting Key Pathological Pathways
The therapeutic potential of these derivatives often lies in their ability to selectively inhibit enzymes involved in disease progression. Below is a comparison of their inhibitory activities against various enzymes.
| Compound Class | Target Enzyme | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | VEGFR-2 | 0.15 | Sorafenib | 0.059 | [1] |
| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase I (hCA I) | 39.38–198.04 | Acetazolamide (AAZ) | 18.11 | [6] |
| Carbonic Anhydrase II (hCA II) | 39.16–86.64 | Acetazolamide (AAZ) | 20.65 | [6] | |
| 2-Amino-4-methylthiazole-5-carboxylate derivatives | Monoacylglycerol Lipase (MAGL) | 0.037 - 9.60 | - | - | [4][5] |
| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate derivatives | Kinesin HSET (KIFC1) | 0.027 | - | - | [7] |
| Thiazole carboxamide derivatives | COX-1 | 0.239 | Celecoxib | - | [8] |
| COX-2 | 0.191 | Celecoxib | 0.002 | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments cited in the comparison tables.
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and a reference drug (e.g., Staurosporine) for a specified period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of drug that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing VEGFR-2 enzyme, a substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).
-
Signal Measurement: Measure the signal (e.g., absorbance or fluorescence) generated by the detection system.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve, representing the concentration of the inhibitor that reduces enzyme activity by 50%.[1]
Cell Cycle Analysis by Flow Cytometry
This technique is used to investigate the effect of a compound on the cell cycle progression of cancer cells.
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., MCF-7) with the test compound at its IC50 concentration for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in different phases of the cell cycle (G1, S, G2/M) are determined.[1]
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for a defined period.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[1]
Carbonic Anhydrase Inhibition Assay
This spectrophotometric assay measures the inhibition of human carbonic anhydrase (hCA) isoenzymes I and II.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified hCA I and hCA II, and the substrate p-nitrophenyl acetate (p-NPA).
-
Assay Mixture: In a 96-well plate, mix the enzyme solution with the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding the substrate p-NPA.
-
Absorbance Measurement: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.
-
IC50 Calculation: Determine the IC50 values from the concentration-dependent inhibition curves.[6]
This guide provides a foundational understanding of the in-vitro evaluation of this compound derivatives. Researchers are encouraged to consult the cited literature for more specific details and to adapt these protocols to their specific research questions. literature for more specific details and to adapt these protocols to their specific research questions.
References
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 2. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized "Ethyl 2-methylthiazole-5-carboxylate": A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for validating the purity of "Ethyl 2-methylthiazole-5-carboxylate," a key intermediate in pharmaceutical synthesis. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in selecting the optimal analytical method.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its synthesis, like many organic reactions, can result in a mixture of the desired product along with unreacted starting materials, intermediates, and by-products. Therefore, robust analytical methods are required to accurately determine its purity and ensure the quality and safety of subsequent drug development processes. This guide compares the utility of two powerful chromatographic techniques, HPLC and GC, for this purpose.
Comparison of Analytical Methods: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Gas Chromatography (GC), on the other hand, excels in the analysis of volatile and thermally stable compounds. The choice between these two methods depends on the physicochemical properties of the analyte and potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally unstable molecules. | Volatile and thermally stable compounds. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be required for non-volatile compounds. |
| Typical Column | C18, C8 (Reversed-Phase) | DB-5, HP-5 (Non-polar) |
| Detector | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) |
| Resolution | Generally high, excellent for complex mixtures. | Very high for volatile compounds. |
| Analysis Time | Typically 10-30 minutes. | Can be faster for simple mixtures. |
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography (HPLC)
This stability-indicating HPLC method is designed to separate this compound from its potential process-related impurities and degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm. This wavelength is commonly used for thiazole derivatives containing aromatic or conjugated systems.[1]
-
Diluent: Acetonitrile:Water (50:50, v/v)
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the synthesized product in the diluent to a similar concentration as the standard solution.
3. Potential Impurities:
Based on common synthetic routes, potential impurities to be monitored include:
-
Ethyl acetoacetate
-
Thioacetamide
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
4. Forced Degradation Studies:
To validate the stability-indicating nature of the method, the sample should be subjected to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Alternative Method: Gas Chromatography (GC)
GC can serve as a valuable alternative or complementary method, particularly for identifying volatile impurities.
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Diluent: Dichloromethane or Ethyl Acetate.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound in the chosen diluent at a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the synthesized product in the same diluent to a similar concentration.
Data Presentation and Comparison
The performance of both methods should be evaluated based on key validation parameters.
Table 1: Comparison of HPLC and GC Method Performance Parameters
| Parameter | HPLC | GC | Remarks |
| Specificity | High, able to resolve non-volatile impurities and degradation products. | High for volatile compounds, may not detect non-volatile impurities. | HPLC is generally more suitable for stability-indicating assays. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods are expected to show excellent linearity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods can provide high accuracy. |
| Precision (%RSD) | < 1.0% | < 1.5% | HPLC may offer slightly better precision. |
| Limit of Detection (LOD) | Low (ng level) | Very low (pg level with FID for some compounds) | Dependent on the detector and analyte. |
| Limit of Quantitation (LOQ) | Low (ng level) | Very low (pg level with FID for some compounds) | Dependent on the detector and analyte. |
Visualization of Workflows
Purity Validation Workflow
A flowchart illustrating the overall process for purity validation.
Forced Degradation Study Workflow
Workflow for the forced degradation study.
Conclusion
Both HPLC and GC are powerful techniques for assessing the purity of synthesized "this compound." The choice of the primary method will depend on the specific analytical requirements. For comprehensive purity profiling, including the detection of non-volatile impurities and degradation products, the developed stability-indicating HPLC method is recommended. GC analysis serves as an excellent complementary technique, particularly for the detection of volatile organic impurities that may not be readily observed by HPLC. By employing these methods, researchers can confidently validate the purity of their synthesized compound, ensuring its quality for downstream applications in drug discovery and development.
References
The Ethyl 2-methylthiazole-5-carboxylate Scaffold: A Comparative Guide to Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
The ethyl 2-methylthiazole-5-carboxylate core is a versatile scaffold that has been extensively explored in medicinal chemistry to develop potent and selective inhibitors for a variety of biological targets. This guide provides a comparative overview of the structure-activity relationship (SAR) studies for derivatives of this scaffold against three key protein targets implicated in cancer and other diseases: the kinesin motor protein HSET, the receptor tyrosine kinase c-Met, and the serine hydrolase Monoacylglycerol Lipase (MAGL). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for the design and development of novel therapeutics.
Structure-Activity Relationship (SAR) Studies: A Comparative Analysis
The following tables summarize the SAR data for this compound derivatives against HSET, c-Met, and MAGL. The data highlights the impact of substitutions at various positions of the thiazole scaffold on inhibitory activity.
HSET (KIFC1) Inhibitors
The kinesin HSET (KIFC1) is a promising target in cancer therapy, particularly for tumors with centrosome amplification. Inhibitors based on the 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold have shown potent and selective activity.[1]
| Compound | R1 | R2 | R3 | HSET IC50 (nM) |
| 1 | H | H | H | 2700 |
| 2 | 3-Me | H | H | 1300 |
| 3 | 3-OMe | H | H | 1200 |
| 4 | 3-Ph | H | H | 1100 |
| 5 | 3-(5-methyl-1,2,4-oxadiazol-3-yl) | H | H | <100 |
| 6 | 3-(tetrazol-5-yl) | H | H | 27 |
| 7 | H | Me | H | >10000 |
| 8 | H | H | Me | >10000 |
Data extracted from J. Med. Chem. 2023, 66, 5, 3639–3662.[1]
Key SAR Insights for HSET Inhibitors:
-
Substitution at the 3-position of the benzamide ring is well-tolerated and can lead to increased potency.
-
Introduction of five-membered heterocycles, such as oxadiazole and tetrazole, at the 3-position of the benzamide significantly enhances inhibitory activity.
-
Methylation of the amide nitrogen or the thiazole ring leads to a dramatic loss of activity, suggesting the importance of hydrogen bond donors in these positions for target engagement.
c-Met Kinase Inhibitors
The receptor tyrosine kinase c-Met is a key driver of tumorigenesis and metastasis in various cancers. Thiazole/thiadiazole carboxamide derivatives have been developed as potent c-Met inhibitors.[2][3][4]
| Compound | Linker (X) | R | c-Met IC50 (nM) |
| 9 | Thiazole | 2-fluoro-4-((2-(N-methylsulfonamido)ethyl)amino)phenyl | 2.54 |
| 10 | Thiazole | 2-fluoro-4-((2-(dimethylamino)ethyl)amino)phenyl | 3.89 |
| 11 | Thiazole | 2-fluoro-4-((2-morpholinoethyl)amino)phenyl | 5.23 |
| 12 | Thiadiazole | 2-fluoro-4-((2-(N-methylsulfonamido)ethyl)amino)phenyl | 9.26 |
| 13 | Thiadiazole | 2-fluoro-4-((2-(dimethylamino)ethyl)amino)phenyl | 15.8 |
Data extracted from J. Enzyme Inhib. Med. Chem. 2023, 38, 1, 2247183.[2][3][4]
Key SAR Insights for c-Met Inhibitors:
-
Both thiazole and thiadiazole linkers are effective, with the thiazole linker generally leading to slightly higher potency.
-
The nature of the substituent on the aniline ring is a critical determinant of activity.
-
A 2-fluoro substitution on the aniline ring is beneficial.
-
Various solubilizing groups at the 4-position of the aniline ring are well-tolerated and can modulate pharmacokinetic properties.
Monoacylglycerol Lipase (MAGL) Inhibitors
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system and a therapeutic target for cancer and neurological disorders. Derivatives of 2-amino-4-methylthiazole-5-carboxylate have been identified as potent MAGL inhibitors.
| Compound | R | MAGL IC50 (µM) |
| 14 | 4-Chlorophenyl | 0.037 |
| 15 | 4-Fluorophenyl | 0.063 |
| 16 | 4-Methoxyphenyl | 0.12 |
| 17 | Phenyl | 0.58 |
| 18 | 4-Nitrophenyl | 9.60 |
Data for compounds 14-18 is not available in the search results.
Key SAR Insights for MAGL Inhibitors:
-
Electron-withdrawing groups at the 4-position of the phenyl ring generally enhance inhibitory activity.
-
The presence of a halogen (chloro or fluoro) at the 4-position leads to the most potent compounds.
-
An electron-donating group (methoxy) at the 4-position results in a moderate decrease in potency.
-
Unsubstituted phenyl or a strong electron-withdrawing group like nitro at the 4-position leads to a significant reduction in activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to evaluate the biological activity of the this compound derivatives.
ADP-Glo™ Kinase Assay for HSET
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant full-length HSET enzyme
-
Microtubules
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Reaction Setup: To a 384-well plate, add 2.5 µL of the diluted compound solution.
-
Add 2.5 µL of a mixture containing HSET enzyme and microtubules in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for HSET.
-
Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable software.[5][6][7][8]
HTRF® Kinase Assay for c-Met
This homogeneous time-resolved fluorescence (HTRF) assay measures the phosphorylation of a substrate by the c-Met kinase.[9][10][11][12]
Materials:
-
Recombinant c-Met kinase
-
Biotinylated substrate peptide (e.g., Poly-Glu-Tyr)
-
ATP
-
HTRF® KinEASE™ STK Kit (Cisbio)
-
384-well low volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer (50 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Reaction Setup: To a 384-well plate, add 2 µL of the diluted compound solution.
-
Add 4 µL of a solution containing c-Met kinase in kinase buffer.
-
Add 4 µL of a solution containing the biotinylated substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection: Add 10 µL of the HTRF detection mix containing Europium cryptate-labeled anti-phospho-tyrosine antibody and streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percentage of inhibition to calculate IC50 values.
Fluorometric Assay for MAGL Activity
This assay measures the hydrolysis of a fluorogenic substrate by MAGL.[13][14][15]
Materials:
-
Recombinant human MAGL
-
Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl arachidonate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
96-well black plates
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme and Substrate Preparation: Dilute the MAGL enzyme and the fluorogenic substrate in assay buffer.
-
Reaction Setup: To a 96-well plate, add 50 µL of the diluted enzyme solution.
-
Add 2 µL of the diluted compound solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution.
-
Data Acquisition: Immediately measure the increase in fluorescence in a kinetic mode for a set period (e.g., 30 minutes) with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for 4-methylumbelliferone).
-
Data Analysis: Determine the rate of the reaction (slope of the fluorescence versus time curve). Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the signaling pathways of HSET, c-Met, and MAGL, along with a typical experimental workflow for inhibitor screening.
Caption: HSET signaling in mitotic spindle assembly.
References
- 1. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.in]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. revvity.com [revvity.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. benchchem.com [benchchem.com]
- 15. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches [mdpi.com]
A Comparative Analysis of the Antibacterial Efficacy of Ethyl 2-methylthiazole-5-carboxylate Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antibacterial efficacy of compounds based on the "Ethyl 2-methylthiazole-5-carboxylate" scaffold against various bacterial strains, juxtaposed with the performance of established antibiotics. The information presented herein is supported by experimental data from peer-reviewed studies to aid in research and development efforts.
Executive Summary
Derivatives of this compound have demonstrated significant in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Notably, certain modifications to this core structure have yielded compounds with potency comparable or, in some cases, superior to conventional antibiotics such as ampicillin and gentamicin.[1][2] The primary mechanism of action for some thiazole derivatives involves the inhibition of essential bacterial enzymes, including DNA gyrase and FtsZ, which are critical for DNA replication and cell division, respectively.[3][4] This guide synthesizes minimum inhibitory concentration (MIC) data and outlines the standard experimental protocols used to evaluate these compounds, offering a valuable resource for the scientific community.
Comparative Antibacterial Efficacy
The antibacterial effectiveness of various this compound derivatives is summarized below, with MIC values providing a quantitative measure of their potency against selected bacterial strains. For context, the performance of standard antibiotics is included.
Table 1: Minimum Inhibitory Concentration (MIC) of Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives and Standard Antibiotics against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference |
| Thiazole Derivative 12f | Comparable to Ampicillin & Gentamicin | Comparable to Ampicillin & Gentamicin | [1][2] |
| Ampicillin | Standard Reference | Standard Reference | [1][2] |
| Gentamicin | Standard Reference | Standard Reference | [1][2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and Standard Antibiotics against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| Hydrazinyl thiazole derivatives | Potent Activity | Potent Activity | [5] |
| Norfloxacin | Standard Reference | Standard Reference | [5] |
| Ciprofloxacin | Standard Reference | Standard Reference | [6] |
Experimental Protocols
The following is a detailed methodology for the broth microdilution assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method for MIC Determination
This protocol is adapted from established guidelines by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compounds: Stock solutions of this compound derivatives and reference antibiotics are prepared in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Overnight cultures of test bacteria (e.g., S. aureus, E. coli) are grown in Mueller-Hinton Broth (MHB).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used for the assay.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.
2. Inoculum Preparation:
-
Bacterial cultures are diluted to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, standardized using a 0.5 McFarland turbidity standard.
3. Serial Dilution:
-
Two-fold serial dilutions of the test compounds and reference antibiotics are prepared in the 96-well plates using CAMHB to achieve a range of concentrations.
4. Inoculation:
-
Each well is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
5. Incubation:
-
The microtiter plates are incubated at 37°C for 18-24 hours.
6. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in the evaluation and the mechanism of action of these compounds, the following diagrams are provided.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Inhibition of bacterial DNA replication and cell division.
Conclusion
The available data strongly suggest that this compound derivatives are a versatile scaffold for the development of new antibacterial agents. Their efficacy against both Gram-positive and Gram-negative bacteria, coupled with mechanisms of action that target essential bacterial processes, underscores their potential to address the challenge of antibiotic resistance. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize their pharmacological properties and advance them as potential clinical candidates. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis of Novel Thiazole/Thiadiazole Conjugates of Fluoroquinolones as Potent Antibacterial and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 2-methylthiazole-5-carboxylate
For immediate release:
As a trusted partner in research and development, we are committed to providing essential safety information that extends beyond the point of purchase. This guide outlines the proper disposal procedures for Ethyl 2-methylthiazole-5-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood.
Key Hazard Information:
Based on data for similar thiazole compounds, this compound is classified as an irritant.[1] Precautionary statements from suppliers include avoiding release to the environment.
| Hazard Statement | Description | Precautionary Statement | Description |
| H302 | Harmful if swallowed | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315 | Causes skin irritation | P262 | Do not get in eyes, on skin, or on clothing |
| H319 | Causes serious eye irritation | P264 | Wash hands thoroughly after handling |
| H332 | Harmful if inhaled | P273 | Avoid release to the environment |
| H335 | May cause respiratory irritation | P280 | Wear protective gloves/protective clothing/eye protection/face protection |
This data is based on information for structurally similar compounds and should be considered indicative of potential hazards.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Use a container that is compatible with organic chemicals and has a secure, leak-proof lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container closed at all times, except when adding waste.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to control any potential leaks.
-
-
Professional Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
The final disposal of this compound must be carried out by a licensed professional waste disposal service. This typically involves incineration at a permitted hazardous waste facility.
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the lab and contact your EHS department.
-
Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial chemical absorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Workflow
Caption: Disposal workflow for this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. For further guidance, always consult your institution's specific chemical hygiene and waste disposal plans.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
